Product packaging for Adenosine hydrochloride(Cat. No.:)

Adenosine hydrochloride

Cat. No.: B1504205
M. Wt: 303.7 g/mol
InChI Key: YFJCRJZTDYDCRZ-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ubiquitous Role of Adenosine (B11128) as an Endogenous Autacoid and Signaling Molecule

Adenosine is a purine (B94841) nucleoside that is present in all cells of the body. biosynth.comchemicalbook.com It plays a crucial role as an endogenous autacoid, a local hormone-like substance that is rapidly synthesized in response to stimuli and acts locally to regulate cellular activity. nih.govomicsonline.org Adenosine's function as a signaling molecule is engaged when the rate of ATP (adenosine triphosphate) utilization surpasses its synthesis, such as during periods of high metabolic activity or insufficient oxygen or glucose supply. omicsonline.org This purine nucleoside links cellular excitability to energy availability in most excitable tissues. omicsonline.org

The release of adenosine is a highly regulated process, and there are multiple mechanisms for its reuptake and degradation to ensure its action is confined to a specific area. omicsonline.org It is produced both intracellularly from the breakdown of AMP (adenosine monophosphate) and extracellularly from the hydrolysis of released ATP. omicsonline.orgnih.gov Once in the extracellular space, adenosine exerts its effects by activating specific receptors on the cell surface. nih.gov These actions influence a wide array of physiological processes, including neurotransmission, vasodilation, and immune responses. nih.govnih.gov

Adenosine's role extends to cytoprotection, particularly under conditions of cellular stress like hypoxia, where its increased levels help to restore the balance between energy demand and supply. nih.gov This "retaliatory metabolite" function underscores its importance in maintaining cellular homeostasis. jci.org

Overview of Purinergic Signaling System Components

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine. nih.govwikipedia.org This signaling system is a primitive and widespread mechanism for cell-to-cell communication. nih.gov The key components of the purinergic signaling system include:

Purinergic Molecules: The primary signaling molecules are adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine itself. nih.gov These molecules are released from cells to act on nearby or the same cell's receptors. nih.gov

Purinergic Receptors: These are membrane proteins that are activated by purines. They are broadly classified into two families:

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors that are specifically activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3. nih.govnih.gov The A1 and A3 receptors typically inhibit adenylyl cyclase, while the A2A and A2B receptors stimulate it. nih.govresearchgate.net

P2 Receptors: These receptors are activated by ATP and ADP. They are further divided into two subfamilies: P2X receptors (ligand-gated ion channels) and P2Y receptors (G protein-coupled receptors). researchgate.net

Ectonucleotidases: These are a group of enzymes located on the cell surface that are responsible for the extracellular breakdown of ATP and ADP into adenosine. wikipedia.org Key ectonucleotidases include:

E-NTPDases (e.g., CD39): These enzymes hydrolyze ATP and ADP to AMP. researchgate.net

Ecto-5'-nucleotidase (CD73): This enzyme catalyzes the dephosphorylation of AMP to adenosine. nih.govresearchgate.net

Adenosine Deaminase (ADA): This enzyme converts adenosine to inosine (B1671953), thereby terminating its signaling activity. nih.gov

Nucleoside Transporters: These proteins are responsible for the transport of adenosine across the cell membrane, regulating its extracellular concentration. nih.gov

The specific combination of purinergic receptors and ectonucleotidases expressed by a particular cell type is sometimes referred to as its "purinome," which determines the cell's specific response to purinergic signals. nih.gov

Historical Context of Adenosine Research in Cellular Regulation

The journey of understanding adenosine's role in cellular regulation began in the early 20th century. In 1927, Drury and Szent-Györgyi observed that extracts from cardiac tissue caused a temporary heart block and slowing of the heart rate when injected intravenously. nih.gov They identified the active compound as an "adenine compound." nih.gov

For many years, research focused on the metabolic roles of adenosine and its phosphorylated derivatives like ATP as the primary intracellular energy currency. nih.gov A significant breakthrough came in 1972 when Geoffrey Burnstock proposed that ATP could act as a neurotransmitter, specifically a non-adrenergic, non-cholinergic (NANC) transmitter. nih.govwikipedia.org This concept was initially met with skepticism but is now widely accepted, with ATP recognized as a co-transmitter in many nerves throughout the central and peripheral nervous systems. nih.govwikipedia.org

The identification and classification of adenosine receptors in the following years further solidified the understanding of adenosine as a key signaling molecule. routledge.comtaylorfrancis.com These receptors were initially categorized based on their ability to either inhibit or stimulate adenylyl cyclase. nih.gov The cloning of the gene for the A3 adenosine receptor in 1991 marked another important milestone. researchgate.net

Over the decades, research has expanded to elucidate the diverse physiological and pathological roles of adenosine signaling in various systems, including the cardiovascular, nervous, and immune systems. nih.govtaylorfrancis.com This has led to the development of selective ligands for adenosine receptor subtypes, which have become valuable research tools and have shown potential as therapeutic agents for a range of conditions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN5O4 B1504205 Adenosine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN5O4

Molecular Weight

303.7 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H/t4-,6-,7-,10-;/m1./s1

InChI Key

YFJCRJZTDYDCRZ-MCDZGGTQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl

sequence

A

Origin of Product

United States

Molecular Mechanisms of Adenosine Receptor Activation

Classification and Characterization of Adenosine (B11128) Receptor Subtypes

The adenosine receptor family is comprised of four distinct subtypes: A1 (A1R), A2A (A2AR), A2B (A2BR), and A3 (A3R). frontiersin.orgnih.gov These receptors are all integral membrane proteins that traverse the cell membrane seven times. nih.gov Their classification is primarily based on their pharmacological profiles and, more fundamentally, on the primary signaling pathways they engage upon activation, particularly their differential effects on adenylyl cyclase activity. nih.govwikipedia.org While A1R and A2AR are generally high-affinity receptors for adenosine, A2BR and A3R are considered low-affinity receptors. researchgate.net

The Adenosine A1 Receptor is predominantly coupled to the Gi/o family of heterotrimeric G-proteins. mdpi.comresearchgate.net Upon activation by adenosine, the Gαi/o subunit dissociates from the Gβγ dimer. mdpi.com The primary role of the activated Gαi/o subunit is to inhibit the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cAMP. nih.govmdpi.com This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA). nih.gov

Beyond the inhibition of adenylyl cyclase, A1R activation can also lead to the modulation of other signaling pathways. The released Gβγ subunits can directly activate certain types of potassium channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels, which suppresses synaptic transmission. mdpi.comnih.gov In some cellular contexts, A1R can also activate phospholipase C (PLC), though this is often considered a secondary pathway. nih.govmdpi.com

In contrast to the A1R, the Adenosine A2A Receptor is primarily coupled to the Gs family of G-proteins, with some studies also noting coupling to Golf in specific brain regions. researchgate.netresearchgate.net Activation of A2AR by adenosine leads to the dissociation and activation of the Gαs subunit. mdpi.com This subunit then directly stimulates the activity of adenylyl cyclase. wikipedia.orgresearchgate.net The resulting increase in intracellular cAMP levels activates PKA, which in turn phosphorylates various downstream target proteins, including the cAMP response element-binding protein (CREB). nih.govresearchgate.net The A2AR is recognized as a major target of caffeine (B1668208), which acts as a non-selective antagonist at both A1 and A2A receptors. wikipedia.org

The Adenosine A2B Receptor, like the A2AR, is coupled to Gs proteins and its activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. wikipedia.orgfrontiersin.orgphysiology.org However, the A2BR is characterized by a lower affinity for adenosine compared to the A2A receptor. researchgate.net Notably, the A2BR exhibits a degree of signaling promiscuity. nih.gov Depending on the cell type and expression levels, it can also couple to Gq/11 proteins, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. wikipedia.orgfrontiersin.orgnih.gov This dual coupling allows A2BR to mediate a diverse range of biological responses. frontiersin.org

The signaling pathways of the Adenosine A3 Receptor (A3R) are similar to those of the A1R. The A3R preferentially couples to Gi/o proteins. researchgate.netnih.gov Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP formation and reduced PKA activity. nih.govnih.gov In addition to Gi coupling, A3R activation has also been shown to involve Gq proteins in certain cell systems, leading to the stimulation of phospholipase C and subsequent downstream signaling events. nih.govnih.gov

G-Protein Coupling and Downstream Signal Transduction Modalities

The activation of any adenosine receptor subtype by adenosine hydrochloride initiates a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein. mdpi.comnih.gov This activation process involves the G-protein releasing its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binding a guanosine triphosphate (GTP). nih.govmdpi.com This exchange causes the G-protein to dissociate into its constituent Gα-GTP subunit and a Gβγ dimer. nih.govmdpi.com Both of these components are then free to interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. mdpi.comresearchgate.net The signal is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, leading to the reassociation of the inactive G-protein heterotrimer. mdpi.com

A central and defining feature of adenosine receptor signaling is the bidirectional control of the enzyme adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, a ubiquitous second messenger that regulates a multitude of cellular processes, primarily through the activation of PKA. wikipedia.orgnih.gov

The four adenosine receptor subtypes are divided into two functional groups based on their effect on this enzyme. wikipedia.orgresearchgate.net

Stimulatory Receptors (A2A and A2B): These receptors couple to Gs proteins. The Gαs subunit, when activated, directly binds to and stimulates adenylyl cyclase, leading to an increase in the rate of cAMP synthesis. frontiersin.orgfrontiersin.org

Inhibitory Receptors (A1 and A3): These receptors couple to Gi/o proteins. The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.govfrontiersin.org

This dual regulatory system allows adenosine to finely tune the intracellular concentration of cAMP, thereby eliciting specific physiological responses depending on the predominant receptor subtype expressed in a given cell or tissue. nih.govresearchgate.net The balance between the activation of stimulatory and inhibitory adenosine receptors is therefore a critical determinant of the cellular response to adenosine.

Table 1: Summary of Adenosine Receptor Subtype Signaling

Receptor Subtype Primary G-Protein Effect on Adenylyl Cyclase Effect on Intracellular cAMP
A1 Receptor (A1R) G i/o Inhibition Decrease
A2A Receptor (A2AR) G s Stimulation Increase
A2B Receptor (A2BR) G s (also G q/11 ) Stimulation Increase
A3 Receptor (A3R) G i/o Inhibition Decrease

Table 2: Compound Names

Compound
This compound
Adenosine
Cyclic adenosine monophosphate (cAMP)
Adenosine triphosphate (ATP)
Guanosine diphosphate (GDP)
Guanosine triphosphate (GTP)
Inositol trisphosphate (IP3)
Diacylglycerol (DAG)
N6-cyclopentyladenosine (CPA)
5′-N-ethyl-carboxyamidoadenosine (NECA)
BAY 60-6583
Caffeine

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The activation of adenosine receptors is known to couple to mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for regulating cell growth, differentiation, survival, and death. nih.gov All four adenosine receptor subtypes (A1, A2A, A2B, and A3) can activate one or more of the MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govnih.gov

The mechanisms linking adenosine receptors to MAPK activation are diverse and can be dependent on the receptor subtype and the specific cell type. nih.gov For instance, the A1 adenosine receptor, which typically couples to Gi/Go proteins, has been shown to stimulate MAP kinase activity in transfected Chinese hamster ovary (CHO) cells. nih.gov This activation can be synergistic, as co-stimulation of the A1 receptor and the endogenous P2Y2 purinoceptor leads to a greater increase in MAP kinase activity. nih.gov Similarly, the A2A receptor, when expressed in CHO and HEK293 cells, mediates the activation of the small G protein Rap1, which can subsequently lead to MAP kinase activation.

Research has demonstrated that these pathways are complex and can involve various intermediate steps. For example, A1 receptor-mediated activation of MAP kinase was found to be dependent on protein tyrosine kinase activity, as it was abolished by the inhibitor genistein. nih.gov

Adenosine Receptor SubtypeAssociated G ProteinKey Downstream MAPK Pathway ComponentCellular Context (Example)
A1Gi/GoERK1/2CHO-A1 transfected cells nih.gov
A2AGsRap1CHO and HEK293 cells researchgate.net
A2BGs/Gqp38 MAPKVarious dntb.gov.ua
A3Gi/GqERK, JNKVarious nih.gov

Phospholipase C (PLC) and Intracellular Calcium (Ca2+) Mobilization

Beyond the modulation of cAMP, adenosine receptors can also signal through the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium (Ca2+). nih.gov This is a classic signaling mechanism for many GPCRs. Activation of PLC by G proteins (commonly Gq/11 or the βγ subunits of Gi proteins) results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. nih.govresearchgate.net This transient increase in intracellular Ca2+ concentration can activate a variety of cellular processes, including enzyme activation, gene transcription, and muscle contraction.

The A2B adenosine receptor, for example, can trigger increases in cytosolic Ca2+. nih.gov Studies have shown that this process can be dependent on different G proteins depending on the cell type. For instance, in T24 bladder cancer cells, the A2B receptor-mediated Ca2+ increase involves both Gi and Gs proteins, while in MDA-MB-231 breast cancer cells, the response is dependent on Gq/11. nih.gov This highlights the cell-specific nature of adenosine receptor signaling.

Crosstalk with Other Signaling Cascades (e.g., AKT, JNK)

The signaling pathways initiated by this compound are not isolated; they engage in significant crosstalk with other critical intracellular cascades, such as the AKT (also known as Protein Kinase B) and JNK pathways. This integration of signals allows cells to mount a coordinated response to extracellular stimuli.

AKT Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and proliferation. mdpi.comopenaccesspub.org Research indicates that adenosine can modulate this pathway. For example, studies in gastric cancer have shown that adenosine, by interacting with the A2A receptor, enhances the PI3K-AKT-mTOR signaling pathway. researchgate.net This activation was associated with increased phosphorylation of PI3K, AKT, and mTOR, ultimately promoting cell migration and invasion. researchgate.net This demonstrates a direct link where adenosine receptor activation can engage one of the most important pro-survival pathways in the cell.

JNK Pathway: The JNK pathway is a component of the MAPK signaling network and is often associated with cellular responses to stress, leading to inflammation or apoptosis. nih.gov The crosstalk between adenosine signaling and the JNK pathway can be indirect. For instance, AKT is known to mediate survival signaling in part by inhibiting apoptotic proteins, including upstream kinases of the JNK pathway like ASK1. nih.gov By activating the AKT pathway, adenosine can therefore exert an inhibitory influence on JNK-mediated apoptosis, shifting the cellular balance towards survival. This interplay between AKT and JNK, modulated by adenosine, is a key example of how a single ligand can influence complex cell fate decisions. nih.gov

Receptor Heteromerization and Functional Interactions

A growing body of evidence has established that GPCRs, including adenosine receptors, can exist and function not just as monomers but also as dimers or higher-order oligomers. nih.gov The formation of heteromers—complexes of two or more different receptor subtypes—adds a significant layer of complexity and refinement to signal transduction.

Adenosine Receptor Heteromers (e.g., A2A-D2, A1-D1)

Within the central nervous system, particularly in dopamine-rich regions, adenosine receptors frequently form heteromers with dopamine (B1211576) receptors. researchgate.net These interactions are crucial for modulating dopaminergic neurotransmission and are implicated in motor control, motivation, and reinforcement. nih.gov

A2A-D2 Heteromers: The most extensively studied adenosine receptor heteromer is the complex formed between the adenosine A2A receptor and the dopamine D2 receptor. These heteromers are predominantly located in GABAergic striatopallidal neurons. nih.gov The interaction within the A2A-D2 heteromer is generally antagonistic. researchgate.netnih.gov Activation of the A2A receptor (coupled to Gs) leads to an allosteric inhibition of the D2 receptor (coupled to Gi), reducing its affinity for dopamine and dampening its downstream signaling. researchgate.net This creates a molecular "brake" on dopaminergic activity, a mechanism that is fundamental to the psychostimulant effects of caffeine, which blocks these A2A receptors. nih.gov

A1-D1 Heteromers: Another significant complex is the A1-D1 heteromer, found in GABAergic striatonigral neurons. nih.gov Similar to the A2A-D2 interaction, the relationship within the A1-D1 heteromer is also antagonistic. The adenosine A1 receptor, which couples to Gi proteins, can counteract the signaling of the Gs-coupled dopamine D1 receptor. nih.gov Activation of the A1 receptor can inhibit the adenylyl cyclase activation mediated by the D1 receptor, thereby controlling the excitability of spinal motoneurons and other neuronal populations. nih.gov

Implications for Modulating Signal Integration

The formation of adenosine receptor heteromers has profound functional consequences, allowing for a more nuanced integration of signals than would be possible if the receptors functioned in isolation.

Altered Pharmacology and Signaling: Heterodimerization can lead to significant changes in the pharmacological and signaling properties of the constituent receptors. nih.gov For example, the formation of a heteromer between the A1 adenosine receptor and β-adrenergic receptors results in altered ligand binding affinity and enhanced ERK1/2 phosphorylation compared to the individual receptors. nih.gov

Signal Integration Hubs: Receptor heteromers act as sophisticated signal integration hubs. The A2A-D2 heteromer, for instance, integrates signals from both the adenosine and dopamine systems. researchgate.net This allows the cell to respond not just to the presence of one neurotransmitter, but to the relative balance of both. This integrated response is critical for fine-tuning neuronal output and behavior.

Novel Therapeutic Targets: The unique properties of these heteromeric complexes make them novel targets for drug development. nih.gov Ligands that specifically target the heteromer, rather than the individual receptors, could offer greater therapeutic specificity and potentially fewer side effects. For example, in the context of an A2A-A3 heteromer, an A2A receptor antagonist was found to unexpectedly facilitate the signaling of the A3 receptor, opening new therapeutic possibilities. nih.gov This highlights how understanding heteromerization can lead to non-obvious strategies for modulating cellular signaling.

Heteromer ComplexPrimary LocationInteracting Receptors & G ProteinsFunctional Outcome of Interaction
A2A-D2Striatopallidal Neurons nih.govA2A (Gs) - D2 (Gi)Antagonistic; A2A activation inhibits D2 signaling. researchgate.net
A1-D1Striatonigral Neurons nih.govA1 (Gi) - D1 (Gs)Antagonistic; A1 activation inhibits D1 signaling. nih.gov
A1-β-adrenergicHuman Heart nih.govA1 (Gi) - β1/β2 (Gs)Altered pharmacology and enhanced ERK signaling. nih.gov

Endogenous Regulation of Adenosine Concentrations in Biological Systems

Biosynthesis Pathways of Adenosine (B11128)

Adenosine is synthesized through both extracellular and intracellular routes. The extracellular pathway primarily involves the dephosphorylation of released adenine (B156593) nucleotides, while the intracellular pathway generates adenosine from the metabolism of S-adenosylhomocysteine.

A major source of extracellular adenosine is the sequential hydrolysis of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) by a cascade of cell-surface enzymes known as ectonucleotidases. nih.govmdpi.com This process is initiated when ATP is released from cells due to stress or cell death. tandfonline.com

The key enzymes in this pathway are:

CD39 (Ectonucleoside Triphosphate Diphosphohydrolase 1): This enzyme is the rate-limiting step in the cascade, catalyzing the hydrolysis of ATP and ADP into AMP. mdpi.comtandfonline.combpsbioscience.com CD39 is expressed on various immune cells, including B cells, dendritic cells, and subsets of T cells. ashpublications.org

CD73 (Ecto-5'-nucleotidase): Following the action of CD39, CD73 dephosphorylates AMP to produce adenosine. nih.govbpsbioscience.com CD73 is also found on a wide range of immune cells. bpsbioscience.com

Tissue-Nonspecific Alkaline Phosphatase (TNAP): This enzyme can also contribute to adenosine generation by hydrolyzing AMP. nih.gov TNAP is a membrane-anchored protein that can hydrolyze various molecules, including nucleotides. nih.govnih.gov

This enzymatic cascade effectively converts pro-inflammatory extracellular ATP into the anti-inflammatory molecule adenosine. nih.gov

Key Ectonucleotidases in Extracellular Adenosine Production
EnzymeSubstrate(s)Product(s)Primary Role
CD39ATP, ADPAMPRate-limiting hydrolysis of ATP/ADP tandfonline.com
CD73AMPAdenosineFinal step in converting AMP to adenosine bpsbioscience.com
TNAPAMP, ATP, ADPAdenosineContributes to nucleotide hydrolysis and adenosine generation nih.govnih.gov

Under physiological conditions, a primary intracellular source of adenosine is the hydrolysis of S-adenosylhomocysteine (SAH). mdpi.com SAH is a byproduct of transmethylation reactions where S-adenosylmethionine (SAM) donates its methyl group. wikipedia.org The enzyme S-adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. wikipedia.orgnih.gov This reaction is crucial for preventing the accumulation of SAH, which is a potent inhibitor of methyltransferases. nih.gov The forward reaction is driven by the subsequent removal of adenosine and homocysteine. nih.gov

Enzymatic Degradation of Adenosine

The concentration of adenosine is tightly controlled by enzymatic degradation, primarily through the actions of adenosine deaminase and adenosine kinase. These enzymes have different affinities for adenosine and play distinct roles in its metabolism.

Adenosine deaminase (ADA) is an enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine into inosine (B1671953) and deoxyinosine, respectively. wikipedia.orgqdcxjkg.com There are two main isoforms of ADA in humans:

ADA1: This isoform is found in most body cells, particularly in lymphocytes and macrophages, and is primarily involved in intracellular adenosine metabolism. wikipedia.org ADA1 is a ubiquitous enzyme crucial for the development and maintenance of the immune system. wikipedia.orgqdcxjkg.com It has a high affinity for adenosine (low Km value), making it efficient at deaminating adenosine even at low concentrations. qdcxjkg.com

ADA2: This isoform is predominantly found in plasma and is secreted mainly by monocytes and macrophages. wikipedia.orgnih.gov Compared to ADA1, ADA2 has a lower affinity for adenosine (higher Km value). qdcxjkg.com Elevated levels of ADA2 are associated with diseases involving the immune system. wikipedia.org

While both enzymes catalyze the same reaction, their different locations and affinities suggest distinct physiological roles. abo.fi

Comparison of Adenosine Deaminase Isoforms
IsoformPrimary LocationAffinity for Adenosine (Km)Key Characteristics
ADA1Intracellular (most cells)High (5.2x10-5 M) qdcxjkg.comUbiquitous; crucial for immune function wikipedia.orgqdcxjkg.com
ADA2Extracellular (plasma)Low (200x10-5 M) qdcxjkg.comSecreted by monocytes/macrophages; elevated in certain diseases wikipedia.orgnih.gov

Adenosine kinase (ADK) is a key enzyme that regulates adenosine levels by phosphorylating it to adenosine monophosphate (AMP). nih.govwikipedia.org This reaction is a critical step in the salvage pathway for purines. ADK has a very high affinity for adenosine, making it the primary enzyme responsible for clearing adenosine under baseline physiological conditions. mdpi.comfrontiersin.org By converting adenosine to AMP, ADK maintains low intracellular adenosine concentrations, which in turn facilitates the forward reaction of SAH hydrolase, preventing the accumulation of the methylation inhibitor SAH. nih.govwikipedia.org

ADK exists in two isoforms, a short cytoplasmic form (ADK-S) and a long nuclear form (ADK-L), which have distinct roles in regulating cytoplasmic and nuclear adenosine pools, respectively. nih.govfrontiersin.org

Adenosine Transport Mechanisms

As a hydrophilic molecule, adenosine cannot freely diffuse across cell membranes. Its transport is mediated by specific protein families known as nucleoside transporters. nih.gov These transporters are crucial for regulating the concentration of adenosine available to cell surface receptors and for its cellular uptake for metabolism. nih.gov There are two major families of adenosine transporters:

Equilibrative Nucleoside Transporters (ENTs): These transporters, part of the SLC29 gene family, mediate the bidirectional, sodium-independent transport of adenosine down its concentration gradient. wikipedia.orgnih.govfrontiersin.org There are four known human ENTs (ENT1, ENT2, ENT3, and ENT4). wikipedia.org ENT1 and ENT2 are the best-characterized and have broad selectivity for purine (B94841) and pyrimidine nucleosides. wikipedia.org

Concentrative Nucleoside Transporters (CNTs): Belonging to the SLC28 gene family, CNTs are sodium-dependent co-transporters that move adenosine into cells against its concentration gradient. nih.govfrontiersin.orgelifesciences.org This active transport is crucial for accumulating nucleosides within cells. frontiersin.org The three subtypes in humans are CNT1, CNT2, and CNT3. frontiersin.org CNT2 and CNT3 have a high affinity for adenosine. frontiersin.org

The differential expression of these transporters in various tissues allows for cell-specific and tissue-specific fine-tuning of adenosine levels. frontiersin.org

Major Adenosine Transporter Families
Transporter FamilyGene FamilyTransport MechanismEnergy DependenceKey Subtypes
Equilibrative Nucleoside Transporters (ENTs)SLC29Bidirectional, facilitated diffusionSodium-independent wikipedia.orgfrontiersin.orgENT1, ENT2, ENT3, ENT4 wikipedia.org
Concentrative Nucleoside Transporters (CNTs)SLC28Unidirectional, active transportSodium-dependent frontiersin.orgelifesciences.orgCNT1, CNT2, CNT3 frontiersin.org

Equilibrative Nucleoside Transporters (ENTs: hENT1, hENT2, hENT3, hENT4)

Equilibrative nucleoside transporters (ENTs), encoded by the SLC29 gene family, facilitate the bidirectional transport of nucleosides, including adenosine, across cell membranes down their concentration gradient. In humans, this family comprises four members: hENT1, hENT2, hENT3, and hENT4. nih.gov These transporters are integral membrane proteins that play a crucial role in nucleoside salvage pathways and in modulating the concentration of adenosine available to cell surface receptors. ahajournals.org

hENT1 and hENT2 are the best-characterized members of this family. They are broadly expressed in various tissues and exhibit a wide substrate selectivity for both purine and pyrimidine nucleosides. ahajournals.org However, hENT2 also efficiently transports nucleobases. ahajournals.org Functionally, hENT1 is a major player in regulating adenosine levels in several organs and cell types, including the brain, heart, and vascular endothelium. yorku.ca In the central nervous system, the distribution of hENT1 often correlates with the abundance of adenosine A1 receptors, suggesting a key role in controlling the neuromodulatory effects of adenosine. nih.gov While both hENT1 and hENT2 are involved in adenosine transport, hENT1 generally displays a higher affinity for adenosine compared to hENT2. nih.gov

hENT3 is distinct from hENT1 and hENT2 in its subcellular localization and pH sensitivity. It primarily functions in intracellular membranes, including lysosomes and mitochondria. ahajournals.orgnih.gov A key characteristic of hENT3 is its optimal activity under acidic conditions, with a peak at a pH of 5.5. nih.gov This pH dependence is consistent with its localization in acidic intracellular compartments. nih.gov Mutations in the gene encoding hENT3 have been linked to a range of genetic disorders, highlighting its physiological importance. nih.govub.edu

hENT4 , also known as the plasma membrane monoamine transporter (PMAT), is unique in its substrate selectivity, showing a preference for adenosine. ahajournals.org Similar to hENT3, hENT4 activity is pH-dependent, with optimal adenosine transport occurring at an acidic pH of around 6.0. nih.gov At neutral pH, its adenosine transport activity is significantly lower. This transporter is found in various tissues, including the heart, where it may contribute to the regulation of extracellular adenosine concentrations, particularly under acidotic conditions such as ischemia. nih.gov

Table 1: Characteristics of Human Equilibrative Nucleoside Transporters (hENTs)

Transporter Gene Primary Substrates Key Characteristics
hENT1 SLC29A1 Purine and pyrimidine nucleosides High affinity for adenosine; widely expressed. ahajournals.orgnih.gov
hENT2 SLC29A2 Purine and pyrimidine nucleosides, nucleobases Broader substrate selectivity than hENT1. ahajournals.org
hENT3 SLC29A3 Purine and pyrimidine nucleosides, nucleobases Intracellular localization (lysosomes, mitochondria); optimal at acidic pH (5.5). ahajournals.orgnih.gov
hENT4 SLC29A4 Adenosine, organic cations pH-dependent adenosine transport, optimal at pH ~6.0. ahajournals.org

Concentrative Nucleoside Transporters (CNTs: hCNT1, hCNT2, hCNT3)

Concentrative nucleoside transporters (CNTs), encoded by the SLC28 gene family, mediate the unidirectional influx of nucleosides into cells against their concentration gradient by utilizing the sodium ion gradient as an energy source. frontiersin.orgnih.gov This family consists of three members in humans: hCNT1, hCNT2, and hCNT3. frontiersin.org

hCNT1 is characterized by its preference for pyrimidine nucleosides. ahajournals.orgfrontiersin.org While some studies have suggested it can transport adenosine, its capacity for adenosine transport is generally considered low, and its primary role in adenosine regulation is debated. ahajournals.orgnih.gov In fact, some research indicates that adenosine acts as a high-affinity blocker of hCNT1 rather than a transported substrate. nih.gov

hCNT2 exhibits a preference for purine nucleosides, including adenosine, and also transports uridine. ahajournals.orgfrontiersin.org It has a high affinity for adenosine and is considered a significant contributor to the uptake and clearance of extracellular adenosine. frontiersin.org The activity of hCNT2 can be modulated by purinergic signaling, suggesting a feedback mechanism in the regulation of adenosine levels. frontiersin.org

hCNT3 has a broad substrate selectivity, transporting both purine and pyrimidine nucleosides. ahajournals.orgfrontiersin.org A distinguishing feature of hCNT3 is its coupling to the transport of two sodium ions for every nucleoside molecule, which provides a strong driving force for nucleoside accumulation. ahajournals.orgnih.gov Furthermore, in the absence of sodium, hCNT3 can utilize a proton gradient to drive transport. nih.gov Due to its high affinity for adenosine and its potent concentrative capacity, hCNT3 is considered a key player in the removal of adenosine from the extracellular space. frontiersin.orgnih.gov

Table 2: Characteristics of Human Concentrative Nucleoside Transporters (hCNTs)

Transporter Gene Primary Substrates Key Characteristics
hCNT1 SLC28A1 Pyrimidine nucleosides Low capacity for adenosine transport; adenosine may act as a blocker. ahajournals.orgnih.gov
hCNT2 SLC28A2 Purine nucleosides, uridine High affinity for adenosine. ahajournals.orgfrontiersin.org
hCNT3 SLC28A3 Purine and pyrimidine nucleosides Broad substrate selectivity; Na+ or H+ coupled transport. ahajournals.orgnih.gov

Regulation of Transporter Activity (e.g., by pH, NO)

The activity of both ENT and CNT transporters is subject to regulation by various physiological factors, including pH and nitric oxide (NO), allowing for dynamic control of adenosine concentrations in response to changing cellular conditions.

pH: As previously mentioned, the activity of certain nucleoside transporters is significantly influenced by pH. hENT3 and hENT4 are prime examples, exhibiting optimal adenosine transport activity at acidic pH levels of 5.5 and ~6.0, respectively. nih.gov This pH sensitivity is directly linked to their primary sites of function, with hENT3 being active in acidic intracellular organelles and hENT4's activity being enhanced in acidotic conditions that can occur during events like ischemia. nih.govnih.gov hCNT3 also demonstrates pH-dependent activity, capable of utilizing a proton gradient to drive nucleoside transport in the absence of sodium ions. nih.gov Studies have shown that perfusing hCNT3-producing oocytes with nucleosides in a sodium-free medium at pH 5.5 induces inward currents, demonstrating its H+-coupled transport capability. researchgate.net

Nitric Oxide (NO): Nitric oxide is a signaling molecule that can modulate the activity of nucleoside transporters. In human B lymphocytes, NO has been shown to play a role in maintaining the basal transport activities of both concentrative (N1 and N5 systems) and equilibrative (es system) transporters. nih.govoup.com Furthermore, in human umbilical vein endothelial cells (HUVECs) from pregnancies with gestational diabetes, increased NO levels have been linked to a down-regulation of hENT1 expression. oup.com This effect is mediated at the transcriptional level, where NO reduces the activity of the SLC29A1 gene promoter, leading to decreased hENT1 protein levels and consequently reduced adenosine transport. oup.com This regulatory mechanism highlights a complex interplay between NO signaling and adenosine homeostasis in vascular endothelial cells.

Role of Adenosine Signaling in Cellular Physiology and Pathophysiology Preclinical and Mechanistic Insights

Modulation of Cell Proliferation and Differentiation

Adenosine (B11128) signaling is a key regulator of cell growth and differentiation in various cell types. Its influence is particularly evident in the context of cancer, vascular physiology, and bone metabolism.

In the tumor microenvironment, adenosine concentrations are often elevated due to hypoxia and increased metabolic activity. This accumulation of adenosine plays a significant role in cancer progression by modulating the proliferation of neoplastic cells and promoting immune evasion. frontiersin.orgtandfonline.comnih.gov

Research has shown that adenosine can directly influence the growth of cancer cells, although its effects can be context-dependent, sometimes promoting and at other times inhibiting proliferation depending on the cancer type and the specific adenosine receptor subtypes expressed. tandfonline.comnih.gov For instance, studies have indicated that signaling through A2A and A2B receptors can enhance the proliferation of melanoma and breast cancer cells. nih.gov The activation of the adenosine A2A receptor (A2AR) signaling pathway, in particular, has been linked to immunosuppression and the promotion of tumor development. frontiersin.org

The hypoxic conditions within solid tumors facilitate the accumulation of extracellular adenosine, which then binds to A2A receptors on the surface of immune cells, leading to the inhibition of T-cell activation and expansion. frontiersin.org This immunosuppressive effect shields cancer cells from the body's natural anti-tumor response. tandfonline.com Furthermore, some tumor cells themselves express adenosine receptors, and adenosine may directly support tumor progression by enhancing proliferation and survival. frontiersin.org

Table 1: Effects of Adenosine Signaling on Neoplastic Cells

Adenosine ReceptorEffect on Neoplastic CellsMechanism of Action
A2AEnhances proliferation (e.g., melanoma, breast cancer) nih.govInhibits anti-tumor immune responses by suppressing T-cell activation. frontiersin.orgtandfonline.com
A2BCan promote proliferation.Contributes to an immunosuppressive tumor microenvironment. researchgate.net
A3Can restrain cell proliferation. tandfonline.comMay exert pro-apoptotic activity. tandfonline.com

Adenosine signaling, particularly through the A2B receptor, has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). nih.govnih.gov This anti-proliferative effect is significant in the context of vascular diseases where abnormal VSMC growth contributes to conditions like neointimal hyperplasia. ahajournals.org

Studies have demonstrated that both exogenous and endogenous adenosine can inhibit human aortic SMC proliferation and collagen synthesis through the activation of A2B receptors. nih.gov The mechanism involves the A2B receptor/cyclic AMP/protein kinase A axis, which leads to a reduction in cyclin D1 expression. ahajournals.org Interestingly, the expression of the A2B receptor itself is regulated during the cell cycle of VSMCs, with increased expression observed as cells are induced to proliferate. nih.gov

Table 2: Adenosine's Impact on Vascular Smooth Muscle Cell Proliferation

Adenosine ReceptorEffect on VSMC ProliferationKey Findings
A2BInhibition nih.govnih.govahajournals.orgMediates the inhibitory effects of both exogenous and endogenous adenosine on human aortic SMC proliferation. nih.gov Activation of the A2B receptor restrains cellular proliferation. nih.gov

Adenosine signaling plays a multifaceted role in bone metabolism by influencing the differentiation and function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov The specific effects of adenosine are dependent on the receptor subtype that is activated.

Activation of the A2A and A2B adenosine receptors generally promotes osteoblast differentiation and function. nih.govnih.govfrontiersin.org The A2B receptor, in particular, appears to be a key player in stimulating human osteoblast formation and is upregulated during the early stages of osteoblastic differentiation. nih.govfrontiersin.org Studies have shown that CD73-generated adenosine positively regulates osteoblast differentiation through A2B receptor signaling. frontiersin.org The A2A receptor has also been implicated in promoting the proliferation and differentiation of mouse bone marrow-derived mesenchymal stem cells into osteoblasts. frontiersin.org

Conversely, adenosine signaling has a more complex role in osteoclast differentiation. Activation of the A1 receptor is critical for osteoclast differentiation. nih.govnih.gov In contrast, activation of the A2A receptor inhibits osteoclastogenesis and osteoclast function. nih.govnih.gov A2A receptor stimulation has been shown to diminish the number of differentiated osteoclasts and reduce bone resorption. nih.gov The A2B receptor activation has also been shown to reduce osteoclast numbers. nih.gov

Table 3: Adenosine's Role in Bone Cell Differentiation and Function

Cell TypeAdenosine ReceptorEffectKey Findings
OsteoblastA2APromotes differentiation frontiersin.orgnih.govUpregulated in later stages of osteoblastic differentiation and stimulates alkaline phosphatase activity. frontiersin.org
A2BPromotes differentiation nih.govnih.govfrontiersin.orgFunctionally dominant in human osteoprogenitor cells and its activation induces the expression of osteoblast-related genes. frontiersin.org
A1Inhibits differentiation researchgate.netActivation inhibits osteoblast differentiation via the cAMP/PKA pathway. researchgate.net
OsteoclastA1Promotes differentiation nih.govnih.govA1 receptor occupancy promotes the fusion of human monocytes to form giant cells, a key step in osteoclast formation. nih.gov
A2AInhibits differentiation and function nih.govnih.govInhibits macrophage colony-stimulating factor-1–receptor activator of NF-κB ligand–stimulated osteoclast differentiation. nih.gov
A2BReduces numbers nih.govContributes to the inhibition of osteoclast differentiation. researchgate.net

Immunomodulatory and Anti-inflammatory Mechanisms

Adenosine is a potent endogenous regulator of inflammation and immune responses. nih.gov It generally exerts an anti-inflammatory effect by modulating the function of various immune cells and interfering with the signaling of pro-inflammatory mediators.

Adenosine, primarily through the activation of A2A receptors, suppresses the activity of a broad range of immune cells.

T cells: Adenosine can blunt the effects of T cell receptor (TCR) activation, thereby inhibiting T cell proliferation and cytokine production. nih.gov The A2A receptor is induced upon T cell activation, making these cells particularly sensitive to adenosine-mediated immunosuppression. nih.govaacrjournals.org This inhibition of T cell function is a key mechanism by which tumors evade immune surveillance. tandfonline.com

Neutrophils: Adenosine is a potent modulator of neutrophil function, regulating the production of reactive oxygen species and phagocytosis. nih.gov Activation of A2A and A2B receptors generally inhibits neutrophil activation, while A1 receptor stimulation can promote neutrophil chemotaxis. mdpi.com

Macrophages: Adenosine signaling can influence macrophage phenotype, shifting it from a pro-inflammatory to an anti-inflammatory state. nih.gov Activation of A2A and A2B receptors on macrophages can inhibit the production of pro-inflammatory cytokines like TNF-α. jci.org

Dendritic Cells (DCs): Adenosine can skew the differentiation of dendritic cells towards a tolerogenic phenotype. nih.govashpublications.org Adenosine-differentiated DCs have impaired ability to stimulate T cells and express high levels of immunosuppressive and pro-angiogenic factors. nih.govashpublications.orgresearchgate.net This effect is primarily mediated by the A2B receptor. nih.govashpublications.org

Table 4: Adenosine's Regulation of Immune Cell Function

Immune CellPrimary Adenosine Receptor InvolvedEffect of Adenosine Signaling
T cellsA2A tandfonline.comnih.govInhibition of activation, proliferation, and cytokine production. nih.govashpublications.org
NeutrophilsA2A, A2B, A1 mdpi.comInhibition of activation (A2A, A2B), promotion of chemotaxis (A1). mdpi.com
MacrophagesA2A, A2B jci.orgInhibition of pro-inflammatory cytokine production, promotion of an anti-inflammatory phenotype. nih.govjci.org
Dendritic CellsA2B nih.govashpublications.orgSkewing of differentiation towards a tolerogenic, immunosuppressive, and pro-angiogenic phenotype. nih.govashpublications.orgresearchgate.net

Adenosine's anti-inflammatory effects are also mediated by its ability to regulate the production and release of various pro-inflammatory cytokines and chemokines.

Adenosine has been shown to inhibit the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), by activated human monocytes and endothelial cells. oup.comphysiology.orgoup.com This inhibition is primarily mediated through the A2A and A2B receptors. jci.org In macrophages, activation of either A2A or A2B receptors can inhibit the release of TNF-α. jci.org

In addition to suppressing pro-inflammatory mediators, adenosine can also stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10). jci.org The activation of the A2B receptor on macrophages, for example, stimulates IL-10 production. jci.org This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory ones underscores the critical role of adenosine in maintaining immune homeostasis.

Table 5: Adenosine's Interaction with Pro-inflammatory Mediators

Pro-inflammatory MediatorEffect of Adenosine SignalingPrimary Adenosine Receptor(s) Involved
TNF-αInhibition of production jci.orgoup.comoup.comA2A, A2B jci.org
IL-6Inhibition of production by activated monocytes and endothelial cells oup.comphysiology.orgoup.comA2 oup.com
IL-8Inhibition of production by activated monocytes and endothelial cells oup.comphysiology.orgoup.comA2 oup.com
IL-10 (anti-inflammatory)Stimulation of production jci.orgA2B jci.org

Neurotransmission and Central Nervous System Function

Adenosine is a critical neuromodulator in the central nervous system (CNS), influencing neuronal excitability, synaptic transmission, and the activity of glial cells. ashpublications.org Its effects are mediated through four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. nih.govnih.gov The balance between the activation of the highly expressed inhibitory A₁ receptors and the facilitatory A₂ₐ receptors allows for fine-tuning of neurotransmission. ashpublications.orgcosmeticsandtoiletries.com

Adenosine primarily exerts an inhibitory control over synaptic transmission in the CNS. mdpi.com This is largely achieved through the activation of presynaptic A₁ receptors, which reduces the release of various neurotransmitters, including the excitatory neurotransmitter glutamate. nih.govnih.govoup.com This presynaptic inhibition is a key mechanism by which adenosine modulates neuronal excitability and prevents excessive neuronal firing. mdpi.com

Preclinical studies in rat visual cortex slices have demonstrated that adenosine application leads to a decrease in the frequency of miniature excitatory postsynaptic potentials (mEPSPs), corroborating a presynaptic mechanism of action. researchgate.net In addition to its presynaptic effects, adenosine can also induce postsynaptic effects, such as hyperpolarization and a decrease in input resistance in pyramidal neurons, which are mediated by postsynaptic A₁ receptors. researchgate.net Interestingly, adenosine's role is not purely inhibitory; it can also have excitatory effects at low concentrations by increasing the release of glutamate. researchgate.net This suggests that adenosine acts as a bi-directional modulator of synaptic transmission, capable of either dampening or enhancing synaptic strength depending on its concentration and the specific neuronal circuit. researchgate.net The presence of an endogenous adenosine "tone" that tonically inhibits synaptic transmission highlights its continuous role in regulating neural networks. researchgate.net

Table 1: Effects of Adenosine on Synaptic Activity

Experimental Model Adenosine Concentration Observed Effect Receptor Implicated Reference
Rat Visual Cortex Slices 20 μM Decreased frequency of mEPSPs A₁ researchgate.net
Rat Visual Cortex Slices 20 μM Hyperpolarization and decreased input resistance of pyramidal neurons A₁ researchgate.net
Hippocampal Slices 0.1 μM Enhanced amplitude of EPSP; increased glutamate release Not specified researchgate.net
Hippocampal Pyramidal Neurons N/A (intracellular loading) Inhibition of excitatory synaptic responses A₁ mdpi.com

Adenosine is a key endogenous neuroprotective agent, particularly under conditions of metabolic stress such as ischemia and hypoxia, where its extracellular levels rise dramatically. oup.comyoutube.comnih.gov The neuroprotective effects are primarily mediated by the activation of A₁ receptors on neurons. youtube.com This activation leads to a reduction in the release of excitatory amino acids like glutamate, thereby preventing excitotoxicity, a major cause of neuronal damage in ischemic conditions. oup.comyoutube.com Furthermore, A₁ receptor activation helps to reduce neuronal energy demand by hyperpolarizing neurons and decreasing their firing rate.

While A₁ receptor activation is largely neuroprotective, the role of other adenosine receptors is more complex. cosmeticsandtoiletries.com Activation of A₂ₐ and A₃ receptors has been linked to deleterious effects in some contexts. youtube.com Notably, selective A₂ₐ receptor antagonists have been shown to significantly reduce cell death following brain ischemia in animal models, suggesting that blocking these receptors can be a therapeutic strategy. oup.comyoutube.com

Adenosine is also a crucial player in neuroinflammation, the inflammatory response within the CNS. nih.gov Pathological insults can lead to an overproduction of extracellular adenosine, which then modulates the activity of resident immune cells like microglia and astrocytes. nih.gov In contrast to its generally immunosuppressive role in peripheral tissues, elevated adenosine in the CNS can trigger or enhance inflammatory responses from glial cells, leading to the production of pro-inflammatory proteins such as cytokines and chemokines. nih.gov For instance, direct administration of adenosine or its analogs can lead to a rapid upregulation of inflammation-related genes in the brain, an effect mediated mainly by astrocytic A₁ receptors. nih.gov

Adenosine signaling is deeply intertwined with major neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways. ashpublications.org As mentioned, adenosine powerfully modulates glutamatergic transmission, primarily through presynaptic A₁ receptors that inhibit glutamate release. nih.govnih.gov This inhibitory action on the brain's primary excitatory system is a fundamental aspect of adenosine's role in maintaining neuronal homeostasis. cosmeticsandtoiletries.com

The interaction between adenosine and dopamine (B1211576) systems is particularly significant in brain regions like the basal ganglia, which are crucial for motor control. nih.gov There is a well-documented antagonistic interaction between adenosine A₂ₐ receptors and dopamine D₂ receptors, which are often co-localized in the same neurons. nih.govnih.gov Activation of A₂ₐ receptors can inhibit the function of D₂ receptors, thereby reducing dopaminergic signaling. nih.gov This interaction forms the basis for the therapeutic potential of A₂ₐ receptor antagonists in conditions like Parkinson's disease, where dopaminergic signaling is compromised. nih.gov

Furthermore, adenosine A₁ receptors and dopamine D₁ receptors are also co-localized and exhibit opposing interactions. physiology.orgnih.gov Activation of A₁ receptors can inhibit dopamine release in a concentration-dependent manner. physiology.org These complex interactions allow adenosine to act as a fine-tuner of both glutamatergic and dopaminergic neurotransmission, influencing a wide range of physiological processes from motor control to cognition. ashpublications.org

Table 2: Adenosine Receptor Interactions with Glutamatergic and Dopaminergic Systems

Adenosine Receptor Interacting Neurotransmitter System Primary Effect of Adenosine Receptor Activation Key Mechanism Reference
A₁ Glutamatergic Inhibition of Glutamate Release Presynaptic inhibition nih.gov
A₂ₐ Dopaminergic Inhibition of D₂ Receptor Function Receptor-receptor interaction (heterodimerization) nih.govnih.gov
A₁ Dopaminergic Inhibition of Dopamine Release Presynaptic inhibition physiology.org

Cardiovascular and Pulmonary System Homeostasis

Adenosine signaling plays a vital role in maintaining the homeostasis of the cardiovascular and pulmonary systems. It regulates vascular tone, endothelial barrier function, and alveolar fluid balance, with its effects being highly dependent on the specific receptor subtype activated and the physiological context.

In the lungs, adenosine is a key regulator of alveolar fluid clearance (AFC), a critical process for keeping the airspaces free of fluid. All four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃) are present in the alveolar epithelium. The concentration of adenosine in the alveolar lining fluid determines its net effect on fluid balance.

Preclinical studies in rodents have shown that physiologic concentrations of adenosine (≥10⁻⁶M) reduce AFC. This effect is mediated by the A₁ receptor and involves the efflux of chloride ions (Cl⁻) into the alveolar space through the cystic fibrosis transmembrane conductance regulator (CFTR), which in turn draws fluid into the alveoli. Conversely, low concentrations of adenosine (≤10⁻⁸M) increase AFC. This stimulatory effect is mediated by A₂ₐ and/or A₃ receptors. This dual regulatory mechanism allows adenosine to precisely control alveolar fluid content, balancing active sodium absorption with chloride secretion. These findings suggest that targeting adenosine receptors could be a potential therapeutic strategy for managing pulmonary edema.

The influence of adenosine on endothelial barrier function and vascular permeability is complex and appears to be context-dependent, with studies showing both barrier-protective and barrier-disruptive effects.

Acute exposure to adenosine can enhance endothelial barrier integrity. In human pulmonary artery endothelial cells, adenosine induces a rapid, dose-dependent barrier enhancement, an effect mediated by the A₂ₐ receptor. Similarly, in the presence of inflammatory mediators like thrombin, adenosine exerts a barrier-protective function, inhibiting the thrombin-induced increase in permeability. nih.gov This protective effect is also mediated through the A₂ₐ receptor and involves the inhibition of RhoA activation. Furthermore, adenosine has been shown to lower the basal permeability of human umbilical vein endothelial cells and prevent permeability increases induced by oxidant injury.

In contrast, sustained or high-dose exposure to adenosine can be detrimental to the endothelial barrier. Prolonged exposure to adenosine can decrease endothelial cell barrier function, leading to increased permeability and lung edema. This barrier dysfunction is not mediated by adenosine receptors but rather by the intracellular uptake of adenosine through equilibrative nucleoside transporters (ENTs). This leads to mitochondrial oxidative stress and the activation of signaling pathways involving p38, JNK, and RhoA, ultimately causing endothelial injury. Additionally, in some vascular beds, adenosine can increase vascular permeability, an effect that may be mediated indirectly through the activation of A₃ receptors on mast cells, causing them to release vasoactive substances.

Effects on Cardiac Fibroblast Function and Signaling

Adenosine signaling plays a complex and significant role in modulating the function of cardiac fibroblasts, the primary cell type responsible for the synthesis of extracellular matrix proteins in the heart. nih.gov Dysregulation of cardiac fibroblast activity is a key factor in the development of myocardial fibrosis, which can impair cardiac function. nih.gov Adenosine exerts its effects through four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), with the A2A and A2B receptors being particularly implicated in fibroblast activity. nih.govphysiology.org

Preclinical studies have demonstrated that adenosine can inhibit cardiac fibroblast proliferation and the synthesis of collagen, a major component of the fibrous tissue. nih.govphysiology.orgnih.govnih.gov This suggests a protective role for endogenous adenosine against cardiac fibrosis. nih.gov The A2B receptor, which is abundantly expressed in cardiac fibroblasts, is largely responsible for mediating these anti-fibrotic effects. nih.govfrontiersin.org Activation of A2B receptors has been shown to inhibit collagen and total protein synthesis stimulated by fetal calf serum in rat cardiac fibroblasts. nih.govnih.govfrontiersin.org This inhibitory action is linked to the stimulation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). physiology.orgfrontiersin.org

Conversely, there is also evidence suggesting a pro-fibrotic role for adenosine signaling, particularly through the A2A receptor. In murine models of cardiac hypertrophy, signaling of energy deficiency via A2A receptors was found to be crucial in the formation of myocardial fibrosis. bmj.com Mice lacking the A2A receptor exhibited significantly less fibrosis and improved cardiac function after transverse aortic constriction. bmj.com Furthermore, pharmacological inhibition of the A2A receptor partially rescued the fibrotic phenotype. bmj.com In vitro studies on isolated cardiac fibroblasts showed that A2A receptor stimulation led to an increase in collagen production. bmj.com

The signaling pathways involved are intricate. A2A and A2B receptors are known to couple to Gs proteins, leading to cAMP accumulation, which can, in turn, activate various downstream effectors. nih.govfrontiersin.org For instance, A2B receptor stimulation can inhibit endothelin-1-induced fibroblast proliferation and α-smooth muscle actin (α-SMA) expression through a cAMP/Epac/PI3K/Akt signaling pathway. frontiersin.org The contradictory findings regarding the pro- and anti-fibrotic roles of adenosine receptor subtypes highlight the complexity of adenosine signaling in the cardiac interstitium and may depend on the specific pathological context and the duration of receptor stimulation. nih.gov

Table 1: Effects of Adenosine Receptor Modulation on Cardiac Fibroblasts in Preclinical Studies
Receptor TargetModulationKey FindingsModel SystemReference
A2B ReceptorActivationInhibited FCS-induced collagen and total protein synthesis.Rat Cardiac Fibroblasts nih.gov
A2B ReceptorSilencingIncreased cell proliferation and basal collagen synthesis.Rat Cardiac Fibroblasts nih.govfrontiersin.org
A2A ReceptorStimulationIncreased collagen production.Isolated Cardiac Fibroblasts bmj.com
A2A ReceptorKnockout/InhibitionReduced myocardial fibrosis and improved cardiac function.Murine Models of Cardiac Hypertrophy bmj.com
A2B ReceptorActivationInhibited ET-1-induced proliferation and α-SMA expression.Rat Cardiac Fibroblasts frontiersin.org

Metabolic Sensing and Energy Homeostasis

Adenosine is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govbritannica.com Consequently, the levels of adenosine and its phosphorylated derivatives (AMP, ADP, and ATP) are direct indicators of the cell's energy status. Adenosine plays a crucial role in maintaining energy homeostasis by acting as a metabolic sensor. nih.gov

A key mediator of this process is the AMP-activated protein kinase (AMPK), a highly conserved cellular energy sensor. nih.govnih.govwikipedia.org AMPK is activated by increases in the cellular AMP/ATP and ADP/ATP ratios, which occur during conditions of energy stress like hypoxia, ischemia, or low glucose. nih.govcellsignal.com Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic, ATP-consuming processes (like protein, lipid, and cholesterol synthesis). nih.govwikipedia.orgcellsignal.com

Extracellular adenosine can also contribute to the regulation of AMPK. biologists.com Studies in rat intestinal epithelial cells have shown that extracellular adenosine is transported into the cell and phosphorylated to AMP, leading to the activation of AMPK and its downstream targets. biologists.com This indicates that nucleoside transporters may be important players in the regulation of cellular energy metabolism. biologists.com

Beyond the cellular level, adenosine signaling influences whole-body energy homeostasis. It is involved in regulating processes such as lipolysis, insulin secretion, and glucagon release. nih.gov Adenosine also acts within the brain to modulate food intake and body temperature, further highlighting its central role in coordinating metabolic responses to changes in energy availability. nih.gov

Table 2: Role of Adenosine Signaling in Metabolic Regulation
ComponentFunctionMechanism of ActionReference
Adenosine/AMP/ADP/ATPIndicators of cellular energy statusRatios of these molecules reflect energy balance. nih.govnih.gov
AMP-activated protein kinase (AMPK)Cellular energy sensorActivated by rising AMP/ATP and ADP/ATP ratios. nih.govwikipedia.org
Activated AMPKRestores energy homeostasisStimulates ATP-producing pathways (e.g., fatty acid oxidation) and inhibits ATP-consuming pathways (e.g., lipogenesis). wikipedia.orgcellsignal.com
Extracellular AdenosineContributes to AMPK activationTransported into the cell and converted to AMP, subsequently activating AMPK. biologists.com

Role in Embryonic Development

Adenosine signaling is fundamentally important for normal embryonic development and for protecting the embryo against intrauterine stress. nih.govnih.govahajournals.org As a signaling molecule, adenosine levels increase significantly during conditions of tissue hypoxia and energy depletion, which can occur in the intrauterine environment. nih.gov

Preclinical studies in mice have revealed that adenosine, acting through the A1 adenosine receptor (A1AR), plays a critical protective role. nih.govnih.govahajournals.org While embryos lacking A1ARs develop normally under standard conditions, they exhibit marked growth retardation and reduced survival when exposed to hypoxia. ahajournals.org This protective effect is mediated, at least in part, through A1ARs expressed in the embryonic heart. nih.govahajournals.org

Disruption of adenosine signaling during embryogenesis can have long-lasting adverse consequences. nih.govnih.gov For example, in utero exposure to caffeine (B1668208), a non-selective adenosine receptor antagonist, has been shown to lead to abnormal cardiac function and morphology in adult mice. nih.govnih.gov This highlights the sensitivity of the developing embryo to alterations in adenosine signaling.

The mechanisms by which adenosine influences development are multifaceted. Purinergic signaling is present from the early stages of embryogenesis and is involved in cell proliferation, differentiation, and the formation of many organs. usp.brfrontiersin.org In mouse embryonic stem cells, the balance of extracellular adenosine levels, regulated by enzymes like alkaline phosphatase, is crucial for maintaining pluripotency versus initiating differentiation. usp.brresearchgate.net Inhibition of A1 and A3 receptors in mouse embryos at the morula stage was found to impair proliferation and trigger inappropriate differentiation, respectively. usp.brfrontiersin.orgresearchgate.net

Table 3: Impact of Adenosine Signaling on Embryonic Development in Preclinical Models
ConditionModelKey FindingsMediatorReference
Hypoxic StressMouse EmbryosAdenosine protects against growth retardation and improves survival.A1 Adenosine Receptor (A1AR) nih.govahajournals.org
A1AR KnockoutMouse EmbryosIncreased susceptibility to hypoxia-induced growth retardation.Cardiac A1ARs nih.govahajournals.org
Caffeine Exposure (in utero)MiceResulted in abnormal cardiac function and morphology in adult offspring.Adenosine Receptor Antagonism nih.govnih.gov
A1 and A3 Receptor InhibitionMouse Morula Stage EmbryosImpaired proliferation and triggered inappropriate differentiation.A1 and A3 Receptors usp.brfrontiersin.org

Contribution to Pain Modulation in Preclinical Models

Adenosine and its receptors are deeply involved in the modulation of pain, and enhancing adenosine signaling has shown therapeutic promise in a variety of preclinical pain models. nih.govnih.gov The antinociceptive effects of adenosine are primarily mediated through the activation of its G protein-coupled receptors, particularly the A1 and A3 subtypes, at peripheral, spinal, and supraspinal sites. mdpi.com

The A1 adenosine receptor (A1AR) has been extensively studied for its role in pain relief. frontiersin.org Activation of A1ARs has demonstrated potent analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain. nih.govmdpi.com Mechanistically, A1AR activation can inhibit the release of excitatory neurotransmitters in the spinal cord's dorsal horn and reduce neuronal hyperexcitability, a key feature of neuropathic pain. nih.govnih.gov Studies have shown that intrathecal administration of adenosine can reduce allodynia and hyperalgesia in models of nerve injury. nih.gov

The A2A receptor has a more complex role in pain modulation. While its activation can be antinociceptive in inflammatory pain states, A2A receptor blockade has shown analgesic effects in neuropathic pain models. mdpi.com For instance, A2A agonists can reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to their anti-inflammatory and analgesic effects. mdpi.com

More recently, the A3 adenosine receptor (A3AR) has emerged as a promising target for neuropathic pain. frontiersin.orgmdpi.com A3AR agonists have shown efficacy in reducing mechanical allodynia in several rat models of neuropathic pain, including chronic constriction injury and chemotherapy-induced neuropathy. mdpi.com

Table 4: Role of Adenosine Receptor Subtypes in Pain Modulation (Preclinical Models)
ReceptorEffect of Activation/AgonismPain ModelsReference
A1 ReceptorAnalgesic/AntinociceptiveNeuropathic, Inflammatory, Acute, Visceral Pain nih.govmdpi.comfrontiersin.org
A2A ReceptorAntinociceptive (in inflammatory pain) Pro-nociceptive (in neuropathic pain - blockade is analgesic)Inflammatory Pain, Neuropathic Pain mdpi.com
A2B ReceptorAntinociceptive (in neuropathic pain) Pro-nociceptive (in acute pain - blockade is analgesic)Neuropathic Pain, Acute Pain mdpi.com
A3 ReceptorAnalgesic/AntinociceptiveNeuropathic Pain frontiersin.orgmdpi.com

Analytical Methodologies for Adenosine and Metabolites in Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC remains a robust and widely used method for the separation and quantification of adenosine (B11128) and its related nucleotides. The technique's versatility allows for various chromatographic modes to be employed, tailored to the specific analytical challenge.

Reversed-Phase HPLC with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a predominant method for adenosine analysis. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govnih.gov Adenosine and its metabolites are polar molecules, and their retention on the column can be modulated by adjusting the composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. zju.edu.cnsielc.com

To improve peak shape and resolution, acids such as phosphoric acid are often added to the mobile phase to suppress the ionization of the analytes. zju.edu.cn Detection is commonly achieved using an ultraviolet (UV) detector, as purine (B94841) rings exhibit strong absorbance at specific wavelengths. nih.gov The maximum absorbance for adenosine is typically observed around 254-260 nm, providing a sensitive and reliable means of quantification. nih.govnih.gov Methods have been developed with short run times, allowing for rapid analysis of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) in biological samples like bronchial epithelial cells. nih.gov The linearity of these methods is often established over a wide concentration range, with limits of quantification suitable for detecting picomolar amounts of adenosine per sample. nih.gov

Analyte(s)ColumnMobile Phase CompositionDetection WavelengthLimit of Quantification (LOQ)
AdenosineC18Water with 7% v/v Acetonitrile260 nm0.25 µmol/L
ATP, ADP, AMPC18 (3 x 150 mm, 2.7 µm)50 mM Potassium Hydrogen Phosphate (B84403) (pH 6.80)254 nm0.2 µM
AdenosineWaters Symmetry C18Gradient of 0.4% Phosphoric Acid and Methanol257 nm0.048 µg/mL

Ion-Pair Chromatography Applications

For the simultaneous analysis of highly polar and charged molecules like adenosine and its phosphorylated metabolites (AMP, ADP, ATP), ion-pair reversed-phase chromatography is a powerful technique. researchgate.netnih.govnih.gov This method adds an ion-pairing reagent, such as tetrabutylammonium (B224687) or dimethylhexylamine, to the mobile phase. researchgate.netnih.gov

The ion-pairing reagent is a large ionic molecule with a hydrophobic tail. It forms a neutral ion pair with the charged analyte (e.g., the negatively charged phosphate groups of ATP). This neutral complex can then be retained and separated on a standard reversed-phase column. technologynetworks.com This approach effectively overcomes the challenge of poor retention of highly hydrophilic nucleotides on nonpolar stationary phases. technologynetworks.com Ion-pair chromatography has been successfully applied to determine the levels of adenine (B156593) nucleotides in various biological samples, including red blood cells and tissue extracts, providing a comprehensive profile of cellular energy status. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying endogenous molecules due to its superior sensitivity and specificity. nih.gov This is particularly true for adenosine and its metabolites, which are often present at low concentrations in complex biological matrices. mdpi.comnih.gov The technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry. mdpi.com

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is a highly accurate method for quantification that corrects for sample loss during preparation and variations in instrument response. youtube.com The technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C-labeled adenosine) to the sample as an internal standard. mdpi.comsemanticscholar.org

This "spike" is chemically identical to the endogenous analyte and co-elutes during chromatography, but it is distinguishable by the mass spectrometer due to its different mass. youtube.com By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard, a precise and accurate concentration can be determined, regardless of extraction efficiency or matrix effects. youtube.com This approach has been instrumental in accurately measuring adenosine levels in blood, tissues, and cells. mdpi.comnih.govnih.gov

Analyte(s)ChromatographyInternal StandardMatrixKey Finding
Adenosine, Inosine (B1671953), Hypoxanthine (B114508), Xanthine (B1682287)LC-MS¹³C-labeled AdenosineHuman BloodProvides a rapid, sensitive, and reproducible quantification of total adenosine and its catabolites. mdpi.com
26 Adenosine nucleotides and NAD metabolitesHILIC-HPLC-MS/MS¹³C-labeled NicotinamidePlasma, Liver, Adipose Tissue, CellsEnables quantification of a broad range of hydrophilic adenine nucleotides and related metabolites. frontiersin.org
ATP, GTP, ITP (and MP forms)LC-MS/MSIsotopic Internal StandardsHuman Cells (RBCs, PBMCs)Accurately measures mono- and triphosphate forms of key purine nucleotides in different cell types. nih.gov

Fluorescence Detection Methods

While UV and mass spectrometry are the most common detection methods, fluorescence-based techniques offer an alternative with potentially very high sensitivity. Adenosine itself is not naturally fluorescent. Therefore, fluorescence detection typically requires a pre-column or post-column derivatization step to attach a fluorescent tag to the molecule. noaa.gov For instance, derivatization with dansyl chloride can improve the sensitivity and selectivity of adenosine quantification in tumor samples by LC-MS/MS. noaa.gov

Other advanced methods integrate aptamers (oligonucleotides that bind to a specific target) with fluorescent reporters. rsc.org In one strategy, the binding of adenosine to its aptamer induces a conformational change that alters the fluorescence signal, for example, by affecting a G-quadruplex/thioflavin T complex. nih.gov While often used in standalone assays, these principles can be coupled with separation techniques for enhanced specificity.

Sample Preparation and Stabilization Techniques for Purine Analysis

Proper sample preparation is arguably the most critical step in the analysis of adenosine and its metabolites. The concentrations of these purines, particularly the energy-rich ATP, can change within seconds due to enzymatic activity if not handled correctly. nih.gov The primary goals are to immediately halt enzymatic activity and efficiently extract the analytes from the complex biological matrix. frontiersin.orgnih.gov

Commonly, this is achieved by immediate protein precipitation using agents like ice-cold acetonitrile or perchloric acid. frontiersin.orgnih.gov For liquid samples such as plasma or cell culture supernatants, adding cold acetonitrile and vortexing is a typical first step. frontiersin.org For tissue samples, rapid homogenization in a cold extraction solution is required to inactivate enzymes like ATPases. nih.govfrontiersin.org Snap-freezing samples in liquid nitrogen is a standard practice to preserve the in vivo metabolic state before extraction. frontiersin.org

Other Chromatographic and Electrophoretic Techniques

Beyond conventional high-performance liquid chromatography (HPLC) and mass spectrometry (MS), a variety of other chromatographic and electrophoretic techniques have been successfully employed for the analytical determination of adenosine and its metabolites. These methods offer alternative selectivities, enhanced sensitivities for specific applications, and can often provide simpler and more rapid analyses. Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and particularly capillary electrophoresis (CE) and its variants, have proven to be valuable tools in both qualitative and quantitative research.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is well-suited for the analysis of charged molecules like adenosine phosphates and can be adapted for neutral molecules like adenosine through techniques such as micellar electrokinetic chromatography (MEKC).

Capillary Zone Electrophoresis (CZE) has been utilized for the quantitative analysis of adenosine in biological samples like urine. To enhance sensitivity, on-column isotachophoretic (ITP) preconcentration can be employed, which allows for the injection of larger sample volumes without compromising separation efficiency. nih.gov In one such method, adenosine was derivatized with chloroacetaldehyde (B151913) (CAA) to form a fluorescent 1,N6-ethenoadenosine derivative, enabling laser-induced fluorescence (LIF) detection and achieving detection limits in the nanomolar range. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes. wikipedia.org This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.gov MEKC has been successfully applied to the separation of purine alkaloids, such as caffeine (B1668208) (1,3,7-trimethylxanthine), and its analogues. actamedicamarisiensis.roresearchgate.net The separation is influenced by factors such as the pH and concentration of the buffer, surfactant concentration, and applied voltage. researchgate.net

Chiral Separations of adenosine analogues can also be accomplished using capillary electrophoresis. chromatographytoday.com By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, enantiomers of a compound will form transient diastereomeric complexes with differing mobilities, allowing for their separation. chromatographytoday.comresearchgate.netspringernature.comnih.gov

Below is a table summarizing various CE methods used for the analysis of adenosine and related compounds.

Analyte(s)TechniqueCapillaryBuffer/ElectrolyteApplied VoltageDetectionReference
AdenosineCZE with ITPFused Silica (B1680970)Borate bufferNot specifiedLIF (after derivatization with CAA) nih.gov
ATP, ADP, AMPCEFused Silica0.1 M Tris-HCl, 0.5 mM TTAC, 0.30 mg/mL HPMC-236 V/cmUV (254 nm)
CaffeineMEKCFused Silica25 mM Sodium tetraborate, 100 mM SDS, pH 9.320 kVUV (270 nm) actamedicamarisiensis.ro
Caffeine and analoguesMEKCFused Silica20 mmol/L Sodium phosphate, 20 mmol/L SDS, pH 11.025 kVNot specified researchgate.net

Table 1: Examples of Capillary Electrophoresis Methods for Adenosine and Related Compounds. (CZE: Capillary Zone Electrophoresis, ITP: Isotachophoretic Preconcentration, LIF: Laser-Induced Fluorescence, CAA: Chloroacetaldehyde, ATP: Adenosine triphosphate, ADP: Adenosine diphosphate, AMP: Adenosine monophosphate, TTAC: Tetradecyltrimethylammonium chloride, HPMC: Hydroxypropylmethylcellulose, MEKC: Micellar Electrokinetic Chromatography, SDS: Sodium dodecyl sulfate)

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective chromatographic technique for the separation and identification of compounds. It has been used for the analysis of adenosine and its metabolites in various biological samples. The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica gel) and a mobile phase.

In one study, TLC on silica gel plates was used to separate adenosine from its metabolites in perfusate from porcine lungs. ahajournals.org The retention factor (Rf) values were determined for adenosine, inosine, and hypoxanthine. Another solvent system was used for lung homogenate samples to separate adenosine and hypoxanthine from ATP, ADP, AMP, and inosine. ahajournals.org Another study reported Rf values for adenine, adenosine, hypoxanthine, and inosine on silica gel plates using a different solvent system. scispace.com

High-Performance Thin-Layer Chromatography (HPTLC) coupled with Fourier-transform infrared spectroscopy (FTIR) has been used for the identification of adenosine and related substances in biological materials, demonstrating the versatility of this technique. researchgate.net

The following table provides examples of Rf values for adenosine and its metabolites obtained by TLC.

CompoundStationary PhaseMobile PhaseRf ValueReference
AdenosineSilica GelButan-1-ol - Ethyl acetate (B1210297) - Methanol - Ammonia (7:4:3:4)0.68 scispace.com
InosineSilica GelButan-1-ol - Ethyl acetate - Methanol - Ammonia (7:4:3:4)0.38 scispace.com
HypoxanthineSilica GelButan-1-ol - Ethyl acetate - Methanol - Ammonia (7:4:3:4)0.60 scispace.com
AdenineSilica GelButan-1-ol - Ethyl acetate - Methanol - Ammonia (7:4:3:4)0.79 scispace.com
AdenosineSilica GelChloroform - Methanol - Acetic Acid (lower phase)0.46 ahajournals.org
InosineSilica GelChloroform - Methanol - Acetic Acid (lower phase)0.27 ahajournals.org
HypoxanthineSilica GelChloroform - Methanol - Acetic Acid (lower phase)0.39 ahajournals.org

Table 2: Retention Factor (Rf) Values for Adenosine and Metabolites in Thin-Layer Chromatography.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the low volatility of adenosine and its metabolites, derivatization is required to convert them into more volatile forms suitable for GC analysis. The most common derivatization method is silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

The resulting TMS derivatives of adenosine are amenable to separation by gas chromatography, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. The retention of these derivatives depends on the specific GC column and temperature programming used. For example, the retention index of a 4TMS derivative of adenosine has been reported on an HP-5MS capillary column. nist.gov

The table below shows an example of a GC method for a derivatized adenosine compound.

CompoundDerivativeGC ColumnTemperature ProgramRetention IndexReference
Adenosine4TMSHP-5MS (30 m x 0.25 mm x 0.25 µm)60°C (1 min) -> 5°C/min -> 210°C -> 10°C/min -> 280°C (15 min)2625.8 nist.gov

Table 3: Example of Gas Chromatography Method for Derivatized Adenosine. (4TMS: Tetra-trimethylsilyl derivative)

Synthesis and Derivatization Strategies for Academic Research

Chemical Synthesis Pathways for Adenosine (B11128) Analogs

The generation of diverse adenosine analogs for research purposes relies on strategic chemical modifications of the parent adenosine molecule. These modifications are primarily focused on the nucleobase and the ribose sugar moiety, allowing for the fine-tuning of affinity, selectivity, and efficacy at the different adenosine receptor subtypes.

Synthetic strategies for creating adenosine analogs often involve nucleophilic substitution reactions, complexation, conjugation, and coupling. nih.gov A common precursor for N6-substituted adenosine analogs is 6-chloropurine riboside, which undergoes nucleophilic substitution at the N6-position with various amines. nih.gov This approach has been used to synthesize a wide array of derivatives with linear, branched, cyclic, and aromatic substituents. nih.gov

Modifications at the C2 position of the purine (B94841) ring have also been explored to enhance selectivity, particularly for the A2A and A3 receptors. nih.govnih.gov For instance, the introduction of amino-, oxo-ether, or alkynyl chains at the C2-position has yielded A2A selective agonists. nih.gov Furthermore, the synthesis of 2-O-alkyl-substituted adenosine analogues with an indole moiety has been pursued to develop potential A3AR ligands. royalsocietypublishing.org

The ribose moiety is another key target for modification. The introduction of a methyl group at the 1'-C position of the ribose can influence the conformational equilibrium of the furanose ring, which in turn affects receptor binding and selectivity. nih.gov Replacing the ribose ring with carbocyclic structures, such as in methanocarba analogs, has been a successful strategy for designing A1 and A3 receptor agonists with constrained conformations. nih.gov This approach helps to define the optimal sugar pucker for receptor interaction. nih.gov

A variety of synthetic routes have been developed to produce these modified nucleosides. For example, a multi-step synthesis starting from commercially available inosine (B1671953) can be used to introduce modifications at the ribose and subsequently at the purine base. nih.gov The synthesis of 4-substituted-2-(1,2,3)-triazole-1-yl-N6-methyl adenosine analogues involves several steps including reactions with methylamine hydrochloride, ammonia, and copper-catalyzed coupling reactions. nih.gov

To study adenosine receptors and their ligands in biological systems, it is often necessary to introduce reporter groups or labels. These can include photoaffinity groups, biotin tags, or radioisotopes. nih.govnih.gov Photoactivatable adenosine analogs, for instance, can be synthesized to carry a photoaffinity group (like benzophenone, diazirine, or an azido group) and a biotin tag. nih.govrsc.orgrsc.org Upon UV irradiation, these probes can covalently bind to adenosine binding proteins (ABPs), allowing for their identification and characterization. rsc.org A synthetic route to such a probe might involve coupling a mono-N-Boc-1,6-diaminohexane to the C-6 position of adenosine, followed by deprotection and coupling of biotin. nih.govrsc.org

Radiolabeling is a crucial technique for tracking and quantifying adenosine receptor ligands in various assays and in vivo imaging studies. patexia.comrsc.org Isotopes such as tritium (³H), carbon-14 (¹⁴C), and sulfur-35 (³⁵S) are commonly used for radiolabeling oligonucleotides. rsc.org For positron emission tomography (PET) imaging, positron-emitting isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F) are incorporated into the ligand structure. patexia.commdpi.comuit.nonih.gov For example, [¹⁸F]TOZ1, a fluorinated analog of the A2A receptor antagonist tozadenant, has been developed as a potential PET radiotracer. mdpi.com The synthesis of such radiotracers often involves labeling a precursor molecule in the final step of the synthesis. uit.no

Ligand-directed labeling is another innovative approach where an affinity ligand is conjugated to a reporter group via a reactive linker. nih.govacs.org This allows for the covalent labeling of the target receptor in its native environment. nih.gov

Experimental Models and Methodologies in Adenosine Research

Biochemical and Pharmacological Assays

A wide array of biochemical and pharmacological assays are employed to quantify the interactions between adenosine (B11128), its receptors, and downstream signaling pathways.

Receptor Binding and Activity Assays:

Radioligand Binding Assays: These are classic pharmacological assays used to determine the affinity (Ki) of compounds for specific adenosine receptor subtypes. They are often performed on membranes from transfected CHO or HEK293 cells. portlandpress.com

Adenylyl Cyclase Activity Assays: Since A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase, while A1 and A3 receptors couple to Gi to inhibit it, measuring the production of cyclic AMP (cAMP) is a direct functional readout of receptor activation. portlandpress.com These assays are crucial for determining whether a ligand is an agonist or antagonist.

Second Messenger and Downstream Signaling Assays:

Intracellular Calcium Mobilization: For receptors engineered to couple to Gq or promiscuous G-proteins, activation can be measured by detecting transient increases in intracellular calcium using fluorescent dyes (e.g., Calcium-4) and a fluorometric imaging plate reader (FLIPR).

Protein Complementation Assays: Modern assays like the NanoBiT® technology are used to study protein-protein interactions in real-time. For example, by fusing fragments of a luciferase enzyme to an adenosine receptor and β-arrestin, the recruitment of β-arrestin to the activated receptor can be quantified by measuring light output.

Western Blotting: This technique is used to detect and quantify the expression levels of adenosine receptors or the phosphorylation status of downstream signaling proteins (e.g., Akt, ERK), providing a snapshot of pathway activation.

Cellular Function Assays:

Cell Viability and Proliferation Assays: Assays like the MTT or Alamar Blue assays measure mitochondrial respiration as an indicator of cell viability. nih.gov DNA synthesis can be measured by [3H]-thymidine incorporation to assess cell proliferation.

Cell Migration Assays: Transwell or wound-healing ("scratch") assays are used to quantify the effect of adenosine on the migratory capacity of cells, particularly cancer and endothelial cells. doi.org

Transendothelial Electrical Resistance (TER): This technique measures the integrity of endothelial cell monolayers by assessing their resistance to the flow of a small electrical current, providing a quantitative measure of vascular barrier function. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the secretion of cytokines (e.g., IL-6, IL-8) or other proteins from cells in response to adenosine receptor stimulation.

Analytical Chemistry:

High-Performance Liquid Chromatography (HPLC): HPLC is used to accurately measure the concentrations of adenosine and its metabolites in biological samples, such as cell culture media or blood and brain tissue from animal models.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of ligands, such as adenosine, for their specific receptors. These assays typically utilize radiolabeled ligands that bind to the receptor of interest. By competing with the radioligand, the binding affinity (Ki) of an unlabeled compound like adenosine hydrochloride can be determined.

The process often involves incubating a preparation of cell membranes expressing the target adenosine receptor subtype (A1, A2A, A2B, or A3) with a specific radioligand. acs.org Increasing concentrations of unlabeled this compound are then added to displace the radioligand. The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is calculated. This value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

Commonly used radioligands for adenosine receptor binding assays include:

[³H]R-PIA for A1 receptors. acs.org

[³H]CGS21680 for A2A receptors. acs.org

[¹²⁵I]I-AB-MECA for A3 receptors. acs.org

Beyond traditional radioligand assays, newer methods such as mass spectrometry-based ligand binding assays have been developed. These label-free techniques measure the binding of an unlabeled ligand to its target receptor by detecting the ligand's mass, thus avoiding the safety precautions and costs associated with radiolabeled compounds. nih.gov

CompoundReceptor SubtypeReported Ki or IC50 (nM)Assay Type
NECAA2A28Radioligand Binding (IC50)
NECAA327Radioligand Binding (IC50)
CGS 21680A2A55Radioligand Binding (IC50)
CPAA2A1500Radioligand Binding (IC50)
IB-MECAA30.27Radioligand Binding (IC50)
eurofinsdiscovery.comeurofinsdiscovery.com

Adenylyl Cyclase Activity Measurements (cAMP accumulation)

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). researchgate.net Measuring changes in intracellular cAMP levels is a key functional assay to determine the downstream effects of adenosine receptor activation.

The A2A and A2B receptor subtypes couple to stimulatory G-proteins (Gs), and their activation by adenosine leads to an increase in adenylyl cyclase activity and subsequent cAMP accumulation. innoprot.com Conversely, the A1 and A3 receptor subtypes couple to inhibitory G-proteins (Gi), and their activation results in a decrease in adenylyl cyclase activity and cAMP levels. innoprot.comfrontiersin.org

Several methods are employed to measure cAMP accumulation:

Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP analog for binding to an anti-cAMP antibody. Changes in the fluorescence signal are inversely proportional to the amount of intracellular cAMP. innoprot.com

Enzyme-Linked Immunosorbent Assay (ELISA): This method also uses a competitive binding principle, where cellular cAMP competes with a fixed amount of enzyme-labeled cAMP for binding sites on an antibody-coated plate.

Bioluminescence Resonance Energy Transfer (BRET): BRET-based biosensors can be used to monitor cAMP levels in real-time within living cells. nih.gov

Receptor SubtypeG-Protein CouplingEffect on Adenylyl CyclaseResulting Change in cAMP
A1Gi/oInhibitionDecrease
A2AGsStimulationIncrease
A2BGsStimulationIncrease
A3Gi/oInhibitionDecrease
researchgate.netinnoprot.cominnoprot.comfrontiersin.org

G-Protein Coupling and Activation Assays

To directly assess the interaction between an activated adenosine receptor and its corresponding G-protein, researchers employ specific G-protein coupling and activation assays. These assays provide insight into the initial step of the signal transduction cascade.

[³⁵S]GTPγS Binding Assay: This is a widely used functional assay that measures the activation of G-proteins upon receptor stimulation. nih.gov In the inactive state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is then quantified, providing a direct measure of G-protein activation. nih.govresearchgate.net This method can be combined with immunoprecipitation using specific antibodies to identify which Gα-protein subtype is activated. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique for studying protein-protein interactions in living cells. nih.gov To monitor G-protein activation, a BRET donor (like Renilla luciferase, Rluc) can be fused to the Gα subunit, and a BRET acceptor (like Green Fluorescent Protein, GFP) can be fused to the Gγ subunit. acs.org Upon receptor activation by an agonist such as adenosine, the G-protein heterotrimer dissociates, leading to a decrease in the BRET signal. acs.org This provides a dynamic, real-time measurement of G-protein activation. nih.govmonash.edu

Enzyme Activity Assays (e.g., ADA, ADK, Nucleotidases)

The local concentration of adenosine is tightly regulated by the activity of several enzymes. Assays to measure the activity of these enzymes are crucial for understanding adenosine metabolism and its regulation.

Adenosine Deaminase (ADA) Activity Assays: ADA catalyzes the conversion of adenosine to inosine (B1671953). ADA activity can be measured using colorimetric or fluorometric assay kits. These assays often involve a multi-step reaction where the inosine produced is converted through a series of enzymatic steps to uric acid, which can be quantified by absorbance at ~293 nm. nih.gov HPLC-based methods can also be used to directly measure the conversion of adenosine to inosine.

Adenosine Kinase (ADK) Activity Assays: ADK phosphorylates adenosine to form AMP. ADK activity is commonly measured by detecting the amount of ADP produced in the reaction. Commercially available kits, such as the Transcreener® ADP² Assay, use a highly specific antibody that detects ADP. The binding of ADP displaces a fluorescent tracer, leading to a change in fluorescence polarization or intensity.

Nucleotidase Activity Assays: Ecto-5'-nucleotidase (CD73) is a key enzyme that dephosphorylates extracellular AMP to produce adenosine. The activity of this enzyme can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from the substrate (e.g., AMP). This is often done using a colorimetric reaction, such as one involving ammonium (B1175870) molybdate, where the resulting color change is proportional to the amount of phosphate produced.

Ion Transport Measurements (e.g., Ussing Chamber studies)

The Ussing chamber is a classic physiological tool used to measure the transport of ions across epithelial tissues. nih.gov This technique is valuable for studying how this compound affects epithelial barrier function and ion transport processes in tissues such as the intestine and airway. lu.se

In a typical Ussing chamber setup, an epithelial tissue sample is mounted between two chambers filled with physiological saline solution. This isolates the apical (luminal) and basolateral (serosal) sides of the tissue. Electrodes are used to measure the transepithelial voltage and to pass a current across the tissue to clamp the voltage to zero. This "short-circuit current" (Isc) is a direct measure of the net active ion transport across the epithelium. By adding this compound to either the apical or basolateral chamber, researchers can observe changes in the Isc and determine the effect of adenosine on ion channels and transporters.

Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence)

Determining the amount and location of adenosine receptors and related signaling proteins is essential for understanding the context of adenosine's actions.

Western Blot: This technique is used to quantify the expression levels of specific proteins in a tissue or cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the protein of interest, such as an adenosine receptor subtype. The amount of bound antibody is detected and quantified, often relative to a housekeeping protein to ensure equal loading. taylorfrancis.com

Immunofluorescence/Immunohistochemistry: These methods are used to visualize the location of proteins within cells or tissues. Tissue sections or cultured cells are incubated with a primary antibody specific to the target protein. A secondary antibody, which is conjugated to a fluorescent dye, is then used to bind to the primary antibody. When viewed under a fluorescence microscope, the location of the target protein is revealed by the fluorescent signal. wikipedia.org This has been used to map the distribution of adenosine receptor subtypes in various tissues, including the retina and the enteric nervous system. thermofisher.comresearchgate.net

Gene Expression Analysis (e.g., RT-PCR, siRNA depletion)

Gene expression analysis provides information about the levels of messenger RNA (mRNA) transcripts for specific genes, which precedes protein synthesis.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to measure the amount of mRNA for a specific gene. RNA is first extracted from cells or tissues and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified using PCR with primers specific to the gene of interest, for example, an adenosine receptor. Quantitative RT-PCR (qRT-PCR) allows for the precise quantification of the initial amount of mRNA.

siRNA Depletion: Small interfering RNA (siRNA) is a tool used to specifically silence or "knock down" the expression of a target gene. nih.gov Cells are transfected with a synthetic siRNA molecule that is complementary to the mRNA of the target gene. This leads to the degradation of the target mRNA, preventing the synthesis of the corresponding protein. nih.gov The effectiveness of the knockdown is typically confirmed by measuring the reduced mRNA levels via RT-PCR or the reduced protein levels via Western blot. This technique is invaluable for determining the specific involvement of a particular adenosine receptor subtype in a measured biological response.

Microdialysis and Biosensor Technologies for Real-time Adenosine Monitoring

The investigation of adenosine's role in physiological and pathological processes is greatly dependent on the ability to accurately measure its extracellular concentrations in real-time. Microdialysis and various biosensor technologies have emerged as critical tools for this purpose, offering high temporal and spatial resolution.

Microdialysis is a widely used technique for sampling extracellular fluid. nih.gov This method involves the insertion of a semi-permeable membrane into the tissue of interest, allowing for the passive diffusion of neurochemicals from the extracellular space into a collection fluid that is then analyzed. nih.gov To achieve continuous and rapid monitoring, microdialysis is often coupled with other analytical techniques. One such approach is its integration with microchip electrophoresis (ME) with electrochemical (EC) detection. rsc.org This combined system allows for the separation and detection of adenosine and its metabolites, such as inosine, hypoxanthine (B114508), and guanosine (B1672433), in under 85 seconds. rsc.org The development of all-PDMS (polydimethylsiloxane) microdialysis-microchip interfaces has improved the reproducibility and ease of use of these integrated systems for in vitro monitoring. rsc.org

Biosensors offer a more direct approach to real-time adenosine monitoring, often providing superior temporal resolution compared to traditional microdialysis methods. nih.govresearchgate.net These devices typically utilize enzymes that specifically react with adenosine. nih.gov A common biosensor design involves a three-enzyme cascade: adenosine deaminase, purine (B94841) nucleoside phosphorylase, and xanthine (B1682287) oxidase. nih.gov This cascade converts adenosine sequentially to inosine, hypoxanthine, xanthine, and finally to uric acid, producing hydrogen peroxide (H₂O₂) as a byproduct, which can be detected electrochemically. nih.gov

Enzyme-linked microelectrode arrays (MEAs) represent a significant advancement in this area. These MEAs can selectively measure adenosine with high spatial (7500 μm²) and temporal (4 Hz) resolution. nih.gov In vivo studies using these MEAs in the rat cerebral cortex have successfully monitored basal extracellular adenosine concentrations and detected transient increases following local injections of adenosine or adenosine transport inhibitors like dipyridamole. nih.gov

Another powerful electrochemical technique is Fast-Scan Cyclic Voltammetry (FSCV). FSCV allows for the direct detection of extracellular adenosine with sub-second temporal resolution by measuring the currents generated from its oxidation. researchgate.net This method has been instrumental in studying the rapid neuromodulatory effects of adenosine and has been used to measure adenosine levels during specific stimuli, such as sound in awake mice. researchgate.net While providing excellent temporal resolution, FSCV's spatial resolution is more limited, as it only detects electroactive molecules in the immediate vicinity of the electrode. researchgate.net

TechnologyPrincipleTemporal ResolutionKey Findings/Applications
Microdialysis with Microchip Electrophoresis (MD-ME-EC) Passive diffusion across a semi-permeable membrane followed by separation and electrochemical detection. rsc.org< 85 seconds per sample rsc.orgContinuous on-line monitoring of adenosine and its metabolites (inosine, hypoxanthine, guanosine). rsc.org
Enzyme-Linked Microelectrode Arrays (MEAs) Multi-enzyme cascade generates a detectable electrochemical signal (H₂O₂). nih.govnih.govHigh (4 Hz) nih.govReal-time monitoring of basal and stimulated adenosine release in vivo; linear detection range up to 15 μM. nih.gov
Fast-Scan Cyclic Voltammetry (FSCV) Direct electrochemical oxidation of adenosine. researchgate.netHigh (sub-second, 100 ms) researchgate.netMultiplexed measurements with other neurotransmitters; studying rapid neuromodulatory effects of adenosine. researchgate.net
Genetically Encoded GPCR-Activation-Based (GRAB) Sensors A fluorescent sensor based on a G-protein-coupled receptor that detects adenosine dynamics. researchgate.netN/AMeasures spatiotemporal dynamics of extracellular adenosine, as demonstrated in awake mice during sound stimulation. researchgate.net

Computational and In Silico Approaches in Ligand Discovery and Mechanism Prediction

Computational and in silico methods have become indispensable in the field of adenosine research, accelerating the discovery of novel ligands and providing detailed insights into their interaction mechanisms with adenosine receptors (ARs). nih.gov These approaches are particularly valuable for screening large compound libraries and predicting the binding affinity and stability of potential drug candidates. nih.govresearchgate.net

Structure-based virtual screening is a prominent technique used for identifying new ligands. This method relies on the three-dimensional structures of adenosine receptors, which have become increasingly available through crystallography. nih.gov By computationally "docking" millions of compounds from databases into the receptor's binding site, researchers can identify molecules with high complementarity. docking.orgacs.org For instance, virtual screening efforts targeting the adenosine A₂A receptor have successfully identified novel chemotypes, such as chromones and 1,2,4-triazines, that were previously unknown as AR ligands. nih.gov One study computationally screened a 1.4 million compound database against the A₂A AR crystal structure, leading to the experimental testing of 20 high-ranking molecules and the discovery of seven new ligands with affinities ranging from 200 nM to 9 μM. docking.orgacs.org

Molecular dynamics (MD) simulations offer a more dynamic and refined view of receptor-ligand interactions. nih.gov MD simulations can predict the stability of a ligand within the binding pocket and reveal key conformational changes in the receptor upon binding. mdpi.com These simulations are often used in conjunction with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.govresearchgate.net This combined approach has been used to analyze the affinity and stability of potential agonists for the A₁ receptor and inhibitors for the A₂A receptor, identifying significant residues crucial for these interactions. nih.gov

Furthermore, in silico strategies are being developed to design natural drug candidates targeting adenosine receptors. researchgate.net These multimodal computational frameworks can integrate machine learning models, such as random forest-based QSAR and neural networks, with evolutionary operations to generate novel molecules with desired properties. researchgate.net Such approaches aim to create compounds with high target selectivity, good drug-likeness, and low toxicity, highlighting the synergy between artificial intelligence and therapeutic innovation in adenosine research. researchgate.net

Computational ApproachDescriptionApplication in Adenosine ResearchKey Outcomes
Virtual Screening (VS) / Molecular Docking Computationally fitting large libraries of small molecules into the 3D structure of a receptor to predict binding. nih.govdocking.orgDiscovery of novel ligands for adenosine receptors, particularly the A₂A subtype. nih.govdocking.orgIdentification of new chemical scaffolds (e.g., chromones, 1,2,4-triazines) with antagonist activity. nih.gov
Molecular Dynamics (MD) Simulations Simulating the physical movements of atoms and molecules to understand the dynamic behavior of the receptor-ligand complex. nih.govmdpi.comAnalyzing the stability of ligand binding and predicting the mechanism of receptor activation. nih.govmdpi.comElucidation of key residue interactions and conformational changes essential for agonist or antagonist effects. nih.govmdpi.com
Binding Free Energy Calculations (e.g., MM/GBSA) Post-processing of docking or MD results to provide a more accurate estimation of binding affinity. nih.govresearchgate.netRescoring binding poses from docking to prioritize candidates for experimental testing. researchgate.netImproved prediction of ligand potency and successful identification of novel A₂A receptor ligands. researchgate.net
Machine Learning / AI Using algorithms to learn from existing data and generate novel molecules or predict their activity. researchgate.netDesigning novel, natural product-like drug candidates targeting A₁ and A₂A receptors. researchgate.netGeneration of compounds with high predicted selectivity, low toxicity, and good drug-like properties. researchgate.net

Future Directions in Adenosine Hydrochloride Research

Elucidating Novel Adenosine (B11128) Receptor-Independent Signaling Pathways

While the majority of adenosine's effects are mediated by its four G protein-coupled receptors (A1, A2A, A2B, and A3), a growing body of evidence points to significant biological roles that are independent of these cell-surface receptors. thermofisher.com Future research will increasingly focus on these intracellular and non-canonical signaling mechanisms. A primary area of investigation involves adenosine's function as an intracellular metabolic signal. researchgate.net Following transport into the cell via equilibrative or concentrative nucleoside transporters (ENTs or CNTs), adenosine can be phosphorylated by adenosine kinase (ADK) to adenosine monophosphate (AMP) or deaminated by adenosine deaminase (ADA) to inosine (B1671953). youtube.comnih.gov The intracellular balance of these molecules is critical. For instance, intracellular accumulation and subsequent phosphorylation of adenosine can induce or prevent apoptosis in neurons, a process entirely independent of receptor activation. thermofisher.com

Future research will aim to unravel how intracellular adenosine levels, distinct from extracellular receptor activation, directly influence cellular energy homeostasis and metabolic programming. This includes exploring its role in regulating transmethylation reactions, which are vital for epigenetic modifications such as DNA and histone methylation. nih.gov The nuclear isoform of adenosine kinase (ADK-L) is a key player in this process, linking adenosine metabolism directly to the regulation of the nuclear methylome and gene expression. nih.gov Elucidating these pathways could reveal novel therapeutic targets for diseases characterized by metabolic and epigenetic dysregulation, such as cancer. nih.gov

Investigating Specificity of Adenosine-Mediated Effects Across Cell Types and Tissues

The physiological outcome of adenosine signaling is highly context-dependent, varying significantly between different cell types and tissues. This specificity is a critical area of future investigation, as it holds the key to developing targeted therapies with fewer side effects. The differential effects of adenosine are governed by several factors.

Firstly, the expression patterns of the four adenosine receptor subtypes vary widely among different cells, including immune, epithelial, endothelial, neuronal, and stromal cells. nih.govnih.gov For example, A1 and A2A receptors are highly expressed in the brain and heart, while A2B and A3 receptors are more associated with inflammatory and immune responses. researchgate.netmdpi.com Furthermore, the receptors have different affinities for adenosine; A1, A2A, and A3 are high-affinity receptors activated by physiological adenosine levels, whereas the A2B receptor is a low-affinity receptor that is typically engaged only under conditions of significant metabolic stress or injury when adenosine concentrations are markedly elevated. nih.govcvpharmacology.com

Secondly, the local tissue microenvironment plays a crucial role in modulating adenosine signaling. news-medical.net Conditions such as hypoxia, a hallmark of tumors and ischemic tissues, can induce the expression of the A2B receptor and ectonucleotidases like CD39 and CD73, which generate adenosine, thereby amplifying its local effects. news-medical.netresearchgate.net Similarly, inflammatory cytokines can upregulate specific receptor subtypes on immune cells, altering their response to adenosine. rsc.org

Finally, the expression and activity of nucleoside transporters (ENTs and CNTs) are also tissue-specific, controlling the flux of adenosine across the cell membrane and thus regulating the balance between extracellular receptor-mediated signaling and intracellular metabolic effects. nih.govdrugbank.com Future research will focus on creating detailed maps of receptor and transporter expression in various tissues and disease states. This will help to predict how a given cell type will respond to adenosine and will be essential for designing subtype-selective drugs that target specific tissues or pathological conditions. thermofisher.com

Table 1: Factors Determining the Specificity of Adenosine Signaling
FactorDescriptionSignificance for Future Research
Receptor Subtype ExpressionDifferent cell types and tissues express unique combinations of A1, A2A, A2B, and A3 receptors. nih.govMapping receptor distribution to predict tissue-specific effects and identify therapeutic targets.
Receptor AffinityA1, A2A, and A3 receptors have high affinity (nanomolar range), while A2B has low affinity (micromolar range). nih.govcvpharmacology.comUnderstanding how signaling changes from physiological (low adenosine) to pathological (high adenosine) conditions.
Tissue MicroenvironmentLocal conditions like hypoxia and inflammation can alter the expression of receptors and adenosine-metabolizing enzymes (e.g., CD39, CD73). news-medical.netrsc.orgInvestigating how disease states reprogram cellular responses to adenosine, creating opportunities for context-specific therapies.
Nucleoside Transporter DistributionCell-specific expression of ENT and CNT isoforms regulates intracellular adenosine levels and terminates extracellular signaling. nih.govdrugbank.comTargeting transporters to modulate adenosine signaling in a localized manner.
Downstream Signaling CascadesA1/A3 receptors typically couple to Gi (inhibiting cAMP), while A2A/A2B couple to Gs (stimulating cAMP), leading to opposing intracellular effects. nih.govDissecting cell-specific signaling pathways to understand the functional consequences of receptor activation.

Advanced Structural Biology of Adenosine Receptors and Transporters

Understanding the three-dimensional architecture of adenosine receptors and transporters at an atomic level is fundamental for the rational design of novel therapeutics. Recent breakthroughs in structural biology, particularly in cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented insights into these complex membrane proteins.

High-resolution structures of the A1, A2A, and A3 receptors have been solved in various states: inactive states bound to antagonists, active states bound to agonists, and fully active states coupled to their cognate G proteins. nih.govrsc.orgnih.gov These structures have revealed key details of the orthosteric binding pocket where adenosine binds, elucidating the molecular basis for ligand recognition and the conformational changes that lead to receptor activation. youtube.comnews-medical.net For instance, comparing the crystal structures of the A1 and A2A receptors has highlighted subtle differences in their extracellular loops and binding cavities that account for ligand subtype selectivity. nih.govmdpi.com

A particularly exciting frontier is the structural elucidation of allosteric binding sites—pockets on the receptor that are topographically distinct from the adenosine binding site. thermofisher.commetabolomicsworkbench.org Cryo-EM structures have revealed lipid-facing allosteric pockets that can be targeted by small molecules known as allosteric modulators. mdpi.com These modulators can fine-tune the receptor's response to endogenous adenosine, offering a more nuanced therapeutic approach. metabolomicsworkbench.orgnih.gov

Similarly, the first structures of human nucleoside transporters, including hENT1 (by X-ray crystallography) and hCNT3 (by cryo-EM), have been determined. cvpharmacology.commdpi.com These structures provide a blueprint for understanding how adenosine and nucleoside-derived drugs are transported across the cell membrane and how transport inhibitors block this process. researchgate.netcvpharmacology.com

Future research in this area will focus on:

Solving the structure of the A2B receptor, the last subtype for which a high-resolution structure is unavailable.

Capturing more "snapshots" of receptors and transporters in different conformational states and bound to a wider array of ligands, including biased agonists and various allosteric modulators.

Using computational methods, such as molecular dynamics simulations, in conjunction with experimental structures to understand the dynamic nature of these proteins and the precise mechanisms of ligand binding and signal transduction. nih.gov

Development of Advanced Research Probes and Pharmacological Tools

Progress in understanding adenosine signaling is critically dependent on the availability of sophisticated pharmacological tools to probe receptor and transporter function with high precision. The future of adenosine research will be driven by the development of novel chemical probes with improved selectivity, diverse mechanisms of action, and advanced capabilities for imaging and quantification. nih.gov

Selective Ligands and Modulators: The development of highly subtype-selective agonists and antagonists remains a priority, enabling researchers to dissect the specific roles of each of the four receptor subtypes. nih.govmdpi.com Beyond traditional orthosteric ligands, two key areas of development are allosteric modulators and biased agonists.

Allosteric Modulators: Positive (PAMs) and negative (NAMs) allosteric modulators bind to a site distinct from the adenosine binding pocket and can enhance or diminish the receptor's response to endogenous adenosine, respectively. nih.govmetabolomicsworkbench.org This offers a powerful therapeutic strategy, as these compounds only act where and when endogenous adenosine is present (e.g., in inflamed or ischemic tissue), potentially leading to fewer side effects than conventional agonists or antagonists. thermofisher.com

Biased Agonists: These ligands selectively activate certain downstream signaling pathways over others (e.g., G protein-dependent vs. β-arrestin-dependent pathways). news-medical.net The goal is to develop molecules that trigger only the desired therapeutic response while avoiding signaling cascades that lead to adverse effects, a concept known as functional selectivity. mdpi.comfrontiersin.org

Advanced Imaging Probes: Visualizing and quantifying adenosine receptors and transporters in living systems is crucial for both basic research and clinical applications.

Radioligands for PET Imaging: Positron Emission Tomography (PET) allows for the non-invasive imaging of receptor distribution and density in the human brain and other organs. nih.gov A variety of radiolabeled antagonists for the A1 and A2A receptors have been developed and used in human studies. researchgate.net A key future goal is the development of agonist-based PET radioligands, which may be more sensitive to changes in endogenous adenosine levels, as well as tracers for the A2B and A3 receptors. cvpharmacology.comdrugbank.com

Fluorescent Probes: Ligands conjugated to fluorophores are invaluable tools for in vitro studies. mdpi.com They enable receptor visualization by confocal microscopy, quantification by flow cytometry, and the development of high-throughput binding assays. researchgate.netrsc.org Future efforts will focus on creating brighter, more photostable, and more selective fluorescent probes with better signal-to-noise ratios.

Covalent and Bifunctional Probes: Covalent ligands that bind irreversibly to their target can be used to permanently label receptors for biochemical studies. mdpi.com A recent innovation is the development of bifunctional or "clickable" probes, which contain a reactive group for covalent attachment and a second functional group (like an alkyne or azide) that can be "clicked" to a reporter tag (e.g., a fluorophore) post-binding. youtube.commdpi.com These advanced probes are powerful tools for target validation and receptor visualization in native cellular environments. youtube.com

Table 2: Advanced Pharmacological Tools in Adenosine Research
Tool TypeDescriptionKey Application / Future Goal
Allosteric Modulators (PAMs/NAMs)Bind to a secondary site to fine-tune the receptor's response to endogenous adenosine. thermofisher.comnih.govDevelop tissue- and pathway-specific therapies with potentially fewer side effects.
Biased AgonistsPreferentially activate specific intracellular signaling pathways (e.g., G protein vs. β-arrestin). frontiersin.orgIsolate therapeutic effects from adverse effects by selectively engaging desired signaling cascades.
Radioligands for PETRadioisotope-labeled ligands for in vivo imaging of receptor density and occupancy. researchgate.netDevelop agonist tracers and probes for A2B/A3 receptors to better diagnose disease and monitor therapeutic response.
Fluorescent ProbesLigands conjugated with a fluorescent dye for in vitro visualization and quantification. nih.govrsc.orgEnable high-resolution imaging of receptor trafficking and dynamics in live cells.
Covalent / Bifunctional ProbesLigands that bind irreversibly and may contain a "clickable" tag for subsequent labeling. youtube.commdpi.comFacilitate target validation, structural biology studies, and advanced imaging applications.

Integration of Multi-omics Data for Comprehensive Pathway Analysis

To fully comprehend the complex and multifaceted roles of adenosine hydrochloride, future research must move beyond the study of single molecules or pathways and embrace a systems-level perspective. The integration of multiple high-throughput "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic understanding. thermofisher.com

Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) reveals how adenosine signaling alters gene expression on a global scale. For example, transcriptomic profiling has been used to identify A2A receptor-sensitive genes in the heart during inflammation, pinpointing the suppression of specific inflammatory pathways like NFκB and JAK-STAT. nih.gov It has also been used to profile adenosine receptor gene expression in leukocytes from heart failure patients, correlating expression patterns with disease severity. frontiersin.org

Proteomics: This approach involves the large-scale study of proteins, their expression levels, modifications, and interactions. Proteomics can identify the downstream effector proteins that are regulated by adenosine signaling and can help map the protein-protein interaction networks that are rewired in response to adenosine.

Metabolomics: By measuring the global profile of small-molecule metabolites, metabolomics provides a direct functional readout of the physiological state of a cell or tissue. mdpi.com This is particularly relevant for adenosine, a key metabolic intermediate. Metabolomic analyses can map the flux through adenosine-related pathways and identify broader metabolic reprogramming events that are triggered by adenosine signaling. nih.govmetabolomicsworkbench.org

The true power of this approach lies in the integrative analysis of these datasets. By combining transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of adenosine's effects. A pioneering study in melanoma utilized a multi-omics approach to develop an "adenosine signaling score" (ADO-score). researchgate.net By integrating gene expression profiles with protein-level data and spatial transcriptomics, the researchers were able to predict patient responses to immunotherapy and revealed adenosine-mediated crosstalk between tumor cells and immune cells within the tumor microenvironment. researchgate.net

Future directions will involve applying these integrative multi-omics strategies to a wide range of physiological and pathological contexts. This will allow researchers to:

Identify novel biomarkers for diseases associated with dysregulated adenosine signaling.

Uncover previously unknown signaling pathways and networks regulated by adenosine.

Build predictive models of how different cell types and tissues will respond to adenosine-based therapies. nih.gov

Facilitate a move towards personalized medicine, where treatments targeting the adenosine pathway can be tailored to the specific molecular profile of an individual patient's disease. researchgate.net

Q & A

Q. What experimental methods are recommended for characterizing the crystal structure and thermal stability of adenosine hydrochloride?

this compound’s crystal structure is typically analyzed using X-ray diffraction (XRD) refined via the Rietveld method to determine lattice parameters (e.g., monoclinic system, P21-space group). Differential scanning calorimetry (DSC) identifies thermal events, such as melting points (~145°C), and confirms absence of decomposition prior to melting. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), while Raman spectroscopy validates vibrational modes against computational models .

Q. How can researchers validate this compound’s pharmacological targets in receptor studies?

Use selective adenosine receptor antagonists/agonists to isolate receptor subtypes (e.g., A1, A2A, A3). For example:

  • A3 receptor antagonism : Employ MRS 1523 (Ki = 113 nM) to block ischemia-induced synaptic transmission changes in hippocampal slices .
  • A2A receptor activation : Apply CGS 21680 hydrochloride (Tocris Bioscience) to study cardiovascular or neurobehavioral responses .
    Statistical validation requires ANOVA with post hoc tests (e.g., Newman-Keuls) to ensure significance (p < 0.05) .

Q. What protocols ensure accurate quantification of adenosine release in cardiac models?

  • Sample preparation : Inhibit adenosine degradation with EHNA hydrochloride (adenosine deaminase inhibitor) and iodotubercidin (phosphorylation blocker) .
  • HPLC analysis : Neutralize perchloric acid extracts with KOH, filter, and compare to SAH standards. Normalize data to protein content (Bradford assay) .
  • Statistical power : Use GPower software to calculate sample size (e.g., n = 9 per group) and apply two-way ANOVA for dose-response curves .

Advanced Research Questions

Q. How can contradictory findings on adenosine receptor subtype contributions to cardiovascular responses be resolved?

Discrepancies arise from receptor subtype cross-talk or model-specific variability. Mitigation strategies include:

  • Dose-response profiling : Compare adenosine’s effects on mean arterial pressure (MAP) and renal blood flow with/without caffeine pre-treatment to assess A2A-mediated vasodilation .
  • Receptor-specific antagonists : Use MRS 1220 (A3 antagonist) to isolate A1/A2A effects in coronary artery hypoxia studies .
  • Species-specific validation : Rat A3 receptors show higher sensitivity to MRS 1523 than human isoforms, necessitating cross-species comparisons .

Q. What methodological adjustments improve reproducibility in adenosine release studies using aged models?

Aged hearts exhibit 61% lower adenosine release under EHNA/iodotubercidin inhibition compared to young hearts . To address variability:

  • Normalization : Express adenosine release relative to GAPDH or β-tubulin in immunoblots.
  • Perfusion protocols : Standardize Langendorff perfusion pressure (e.g., 80 mmHg) and buffer composition (e.g., oxygenated aCSF).
  • Data correction : Apply Bartlett’s test for homogeneity of variance and exclude outliers via Grubbs’ method .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 5.47 eV for this compound) using DFT to predict reactivity. Higher Egap values correlate with lower chemical reactivity compared to analogs like 5-methyluridine .
  • Charge distribution maps : Identify electron-rich regions (e.g., adenine moiety) for interaction studies with receptor binding pockets .

Q. What experimental designs address thermal stability challenges in this compound formulations under stress conditions?

  • Stress testing : Expose crystals to humidity (75% RH) and elevated temperatures (40–60°C) for 4 weeks, then re-analyze via XRD and DSC for polymorphic shifts .
  • Kinetic analysis : Apply Arrhenius equations to degradation data to predict shelf-life.

Methodological Considerations

  • Statistical rigor : Use Prism or SPSS for ANOVA with Bonferroni correction; report effect sizes (e.g., Cohen’s d) for clinical relevance .
  • Ethical compliance : Adhere to institutional guidelines for in vivo models (e.g., rat hippocampal slice protocols ).
  • Data transparency : Include raw datasets in supplementary materials and disclose normalization steps (e.g., β-tubulin in Western blots ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.